6-(trifluoromethoxy)-1H-indazol-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3N3O |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-indazol-7-amine |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-5-2-1-4-3-13-14-7(4)6(5)12/h1-3H,12H2,(H,13,14) |
InChI Key |
HAYGVZDUOXTYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 6-(Trifluoromethoxy)-1H-indazol-7-amine Scaffold
Abstract: The 6-(trifluoromethoxy)-1H-indazol-7-amine core represents a significant and strategic scaffold in modern medicinal chemistry. This guide provides an in-depth analysis of its constituent parts—the privileged indazole nucleus and the bio-potentiating trifluoromethoxy group. We will explore its synthetic pathways, physicochemical characteristics, and rationale for its application in drug discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic design and evaluation of novel therapeutics derived from this scaffold.
Introduction: A Scaffold of Strategic Importance
In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The 6-(trifluoromethoxy)-1H-indazol-7-amine structure is a masterful convergence of two key medicinal chemistry principles: the utility of a "privileged" heterocyclic core and the strategic incorporation of fluorine to fine-tune molecular properties.
The Indazole Core: A Privileged Heterocycle
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, often with high affinity. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Their versatility stems from the unique arrangement of hydrogen bond donors and acceptors, as well as the tunable electronic nature of the ring system, which allows for diverse interactions with protein targets.[3] Many indazole-containing compounds act as kinase inhibitors, crucial for regulating cell signaling pathways implicated in diseases like cancer.[1][2]
The Trifluoromethoxy (-OCF₃) Group: A Bio-Potentiating Moiety
The trifluoromethoxy (-OCF₃) group is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates.[4][5] Unlike a simple methoxy group, the -OCF₃ moiety imparts a unique combination of electronic and physicochemical properties.[6]
Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s.[4][6] This often leads to a longer drug half-life and improved pharmacokinetic profile.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch-Leo π value of +1.04), which can enhance membrane permeability and improve bioavailability.[6]
-
Modulation of Electronics: It acts as a potent electron-withdrawing group through induction, which can alter the pKa of nearby functionalities (like the 7-amino group in our scaffold) and influence binding interactions with biological targets.[6]
-
Bioisosteric Mimicry: It can serve as a bioisostere for other groups, offering a unique steric and electronic profile to probe structure-activity relationships (SAR).[6]
The strategic placement of the -OCF₃ group at the 6-position of the indazole core creates a scaffold with inherent metabolic stability and favorable lipophilicity, pre-optimized for further drug development.
Physicochemical Properties of the Core Scaffold
The combination of the indazole ring, the electron-donating 7-amino group, and the electron-withdrawing 6-trifluoromethoxy group results in a molecule with a distinct set of properties. While experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~219.15 g/mol | C₈H₆F₃N₃O |
| logP | Moderately Lipophilic | The indazole core is aromatic, and the -OCF₃ group is highly lipophilic, countered by the polar amino and N-H groups. |
| pKa (7-amino group) | Lower than aniline | The strong electron-withdrawing effect of the adjacent -OCF₃ group and the indazole ring will decrease the basicity of the amino group. |
| Hydrogen Bond Donors | 2 (Amine -NH₂ and Indazole N-H) | Key for interactions with protein active sites. |
| Hydrogen Bond Acceptors | 4 (Indazole Nitrogens, Oxygen) | Provides multiple points for hydrogen bonding. |
Synthetic Strategies and Considerations
The synthesis of substituted indazoles, particularly those with specific regiochemistry like 6-(trifluoromethoxy)-1H-indazol-7-amine, requires a carefully planned synthetic route. While specific literature for this exact molecule is sparse, a rational approach can be designed based on established methodologies for analogous structures.[1]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the indazole ring as a key step from a suitably substituted benzene precursor. The primary challenge lies in the correct placement of the nitro (or cyano) group, the trifluoromethoxy group, and a precursor to the 7-amino group.
A plausible disconnection points to a 2-amino-3-nitro-4-(trifluoromethoxy)benzonitrile or a related ketone as a key intermediate. The indazole ring can then be formed via reductive cyclization.
Proposed Synthetic Workflow
The following protocol is a generalized, yet chemically sound, pathway for the synthesis of the title scaffold.
Step 1: Nitration of a Trifluoromethoxy-substituted Precursor.
-
Objective: Introduce a nitro group ortho to the eventual 7-amino position.
-
Protocol: Start with a commercially available 3-(trifluoromethoxy)aniline. Protect the amine (e.g., as an acetamide). Perform a directed nitration, which will likely install the nitro group at the position ortho to the activating amide group.
-
Causality: The acetamide group is an ortho-, para-director, but the steric bulk and the presence of the -OCF₃ group will favor nitration at the less hindered position, which will become the future 2-position of the final indazole. Subsequent steps would be required to achieve the desired 7-amino substitution pattern, often involving more complex multi-step sequences. A more direct, albeit challenging, route would start from a precursor with the correct substitution pattern.
Step 2: Formation of the Indazole Ring via Reductive Cyclization.
-
Objective: Construct the bicyclic indazole core.
-
Protocol: Starting with a properly substituted o-nitro-ketone or o-nitro-benzonitrile, reductive cyclization is a common and effective method.[7] This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂, Pd/C) or dissolving metal reductions (e.g., SnCl₂ in HCl). The reaction proceeds by reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with the adjacent carbonyl or nitrile to form the pyrazole ring.
-
Causality: This one-pot reduction and cyclization is an efficient way to build the indazole scaffold. The choice of reducing agent can be critical to avoid over-reduction of other functional groups.
Step 3: Functional Group Interconversion.
-
Objective: Install the final 7-amino group.
-
Protocol: If the synthesis started with a precursor that leads to a different functionality at the 7-position (e.g., a nitro group), a final reduction step would be necessary. For instance, reducing a 7-nitro-6-(trifluoromethoxy)-1H-indazole using standard conditions (e.g., H₂, Pd/C, or Fe/NH₄Cl) would yield the target 6-(trifluoromethoxy)-1H-indazol-7-amine.
-
Causality: This final step unmasks the key amino group, which is often a critical handle for subsequent derivatization in medicinal chemistry programs. This amine can act as a nucleophile or a hydrogen bond donor in interactions with biological targets.
Below is a conceptual workflow diagram for the synthesis.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Medicinal Chemistry Applications & Target Landscape
The 6-(trifluoromethoxy)-1H-indazol-7-amine scaffold is primed for elaboration into potent and selective modulators of various biological targets. The 7-amino group, in particular, serves as an excellent synthetic handle for derivatization to explore structure-activity relationships (SAR).
Potential Biological Targets
Given the prevalence of the indazole core in approved drugs and clinical candidates, several target classes are of high interest:
-
Protein Kinases: This is the most prominent target class for indazole-based inhibitors. Aberrant kinase activity is a hallmark of many cancers.[2] The indazole scaffold can mimic the hinge-binding motif of ATP, and derivatives of 7-aminoindazole can be designed to target specific kinases like FGFR, VEGFR, and others.[8][9]
-
Ion Channels: Substituted indazoles have been identified as potent antagonists of ion channels like TRPA1, which are involved in pain and inflammation.[10][11][12]
-
Immunomodulatory Targets: Indazole derivatives have been investigated as inhibitors of enzymes like IDO1 (Indoleamine 2,3-dioxygenase), a key target in cancer immunotherapy.[3]
Lead Optimization Strategies
The 7-amino group is the primary point for diversification. Medicinal chemists can employ a range of reactions to append different moieties to probe the binding pocket of a target protein.
-
Amide Coupling: Coupling various carboxylic acids to the 7-amino group can introduce a wide array of substituents to explore different regions of the target's active site.
-
Reductive Amination: Reaction with aldehydes or ketones can generate secondary or tertiary amines, modifying the basicity and steric profile.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce sulfonamides, which are excellent hydrogen bond acceptors and can impart different physicochemical properties.
The goal of these modifications is to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the lead compound.
Experimental Workflows for Scaffold Evaluation
Once a library of derivatives based on the core scaffold is synthesized, a systematic evaluation is required. This process is designed to identify promising candidates for further development.
Primary Screening and Target Validation
The initial step is to screen the synthesized compounds against the biological target of interest.
Protocol: Kinase Inhibition Assay (Example)
-
Reagents: Recombinant kinase, appropriate substrate peptide, ATP, synthesized inhibitor compounds, and a detection reagent (e.g., ADP-Glo™).
-
Plate Preparation: Add kinase, substrate, and buffer to a multi-well plate.
-
Compound Addition: Add serially diluted compounds from the library to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).
-
Data Analysis: Measure luminescence or fluorescence. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality: This assay provides the primary measure of a compound's potency against the intended target. A low IC₅₀ value indicates a potent inhibitor and warrants further investigation.
In Vitro ADME Profiling
Promising hits from the primary screen must be evaluated for their drug-like properties.
Caption: A streamlined workflow for in vitro ADME/Tox profiling.
Key Assays:
-
Solubility: Assessed in physiologically relevant buffers to ensure the compound can be absorbed.
-
Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive intestinal absorption.
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes determines its susceptibility to metabolism. The presence of the -OCF₃ group is expected to confer high stability.[6]
-
Cytotoxicity: Assessed against cell lines (e.g., HepG2) to identify general toxicity early in the process.
Causality: This battery of tests provides a multi-parameter profile of the compound. A successful candidate will exhibit a balance of high potency, good solubility and permeability, high metabolic stability, and low cytotoxicity. This self-validating system ensures that only the most promising compounds, with a higher probability of success, are advanced to more complex and expensive in vivo studies.
Future Outlook and Conclusion
The 6-(trifluoromethoxy)-1H-indazol-7-amine scaffold is a highly attractive starting point for the development of new therapeutics. Its design intelligently combines a privileged heterocyclic core with a functional group known to enhance critical drug-like properties. The inherent metabolic stability and synthetic tractability of this scaffold make it an invaluable tool for medicinal chemists.
Future work will undoubtedly focus on the synthesis of diverse libraries based on this core and their evaluation against a wide range of biological targets, particularly in oncology and inflammatory diseases. As our understanding of disease biology grows, scaffolds like this, which are pre-optimized for favorable pharmacokinetic properties, will continue to be instrumental in the efficient discovery and development of next-generation medicines.
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The Trifluoromethoxy Group: A Shield Against Metabolism in Indazole-Based Drug Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutics, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. However, achieving optimal pharmacokinetic profiles, particularly metabolic stability, remains a critical challenge in the development of indazole-based drug candidates. This technical guide provides a comprehensive exploration of the role of the trifluoromethoxy (-OCF₃) group in enhancing the metabolic stability of indazole derivatives. We will delve into the mechanistic underpinnings of this enhancement, provide detailed experimental protocols for assessing metabolic stability, and present strategies for the rational design of more robust drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trifluoromethoxy group to overcome metabolic liabilities and accelerate the progression of their drug discovery programs.
Introduction: The Metabolic Hurdle in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with obstacles, with poor metabolic stability being a primary cause of attrition.[1] The metabolic fate of a compound, largely determined by the action of drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily, dictates its half-life, bioavailability, and potential for drug-drug interactions.[2][3] For heterocyclic compounds like indazoles, which are rich in potential sites for enzymatic attack, understanding and mitigating metabolic liabilities is paramount.[4] Indazoles, while being excellent bioisosteres for structures like phenols and indoles, are susceptible to various metabolic transformations, including oxidation and conjugation, which can lead to rapid clearance and the formation of potentially inactive or toxic metabolites.[4][5][6]
The Trifluoromethoxy Group: A Strategic Advantage
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[7][8] Among these, the trifluoromethoxy (-OCF₃) group has gained significant attention for its profound impact on metabolic stability.[9]
Physicochemical Properties and Their Metabolic Implications
The trifluoromethoxy group imparts a unique combination of electronic and steric properties that contribute to its metabolic shielding effect.[9]
-
High Bond Strength: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic cleavage.[10]
-
Electron-Withdrawing Nature: The strong electron-withdrawing inductive effect of the -OCF₃ group can deactivate adjacent aromatic or heteroaromatic rings, making them less susceptible to oxidative metabolism by CYP enzymes.[9][11] This is a crucial advantage over the methoxy (-OCH₃) group, which is prone to O-dealkylation.[12]
-
Lipophilicity: The trifluoromethoxy group is more lipophilic than a methoxy group, which can influence membrane permeability and interactions with the active sites of metabolizing enzymes.[9] This increased lipophilicity needs to be carefully balanced to maintain overall drug-like properties.[2]
Blocking Metabolic "Soft Spots"
Strategic placement of the trifluoromethoxy group at known or predicted sites of metabolism can effectively block these metabolic pathways.[10] This "metabolic switching" forces the metabolism to proceed through alternative, often slower, routes, thereby increasing the compound's half-life and overall exposure.[10]
Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay
A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay.[10][12] This assay provides a robust and high-throughput method to evaluate the intrinsic clearance of a compound by the major drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes.[13][14][15]
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro liver microsomal stability assay.
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Comparative Technical Analysis: 6-Trifluoromethyl vs. 6-Trifluoromethoxy Indazoles
[1]
Executive Summary
In the optimization of indazole-based pharmacophores—frequently utilized in kinase inhibitors (e.g., Axitinib, Linifanib) and GPCR ligands—the substitution at the 6-position is critical for modulating solvent exposure and hydrophobic collapse within the binding pocket.
This guide analyzes the bioisosteric replacement of the 6-trifluoromethyl (-CF₃) group with the 6-trifluoromethoxy (-OCF₃) group.[1] While often treated interchangeably as "lipophilic electron-withdrawing groups," they exhibit distinct electronic, steric, and conformational profiles that drastically alter structure-activity relationships (SAR).[1]
Key Takeaway:
-
6-CF₃ is a rigid, rotationally symmetric, electron-withdrawing anchor best for filling hydrophobic pockets and increasing metabolic stability.[1]
-
6-OCF₃ is a "super-lipophilic" conformational switch. Its oxygen linker introduces a torsional twist (~90°), allowing it to sample orthogonal chemical space while providing slightly lower electron withdrawal than CF₃ due to resonance donation.[1]
Physicochemical & Structural Divergence[1]
The choice between -CF₃ and -OCF₃ is rarely arbitrary. It is a calculated decision balancing lipophilicity, electronic deactivation, and steric fit.[1]
Comparative Profiling Table
| Property | 6-Trifluoromethyl (-CF₃) | 6-Trifluoromethoxy (-OCF₃) | Impact on Indazole Core |
| Hammett | 0.54 | 0.35 | CF₃ deactivates the ring more strongly; OCF₃ has competing induction (-I) and resonance (+R).[1] |
| Hammett | 0.43 | 0.38 | Similar inductive withdrawal at the meta position. |
| Hansch | +0.88 | +1.04 | OCF₃ is significantly more lipophilic, impacting LogD and membrane permeability.[1] |
| Bond Angle/Geometry | Tetrahedral (C-C-F) | Bent (C-O-C ~118°) | OCF₃ extends further from the ring; O-linker adds flexibility.[1] |
| Conformation | Rotationally Symmetric | Orthogonal Preference | OCF₃ prefers to twist ~90° out of plane to minimize |
| Metabolic Stability | High (C-F bond strong) | Moderate/High | OCF₃ is generally stable but the O-C bond can be a liability in specific oxidative conditions. |
The "Orthogonal Twist" Phenomenon
Unlike the -CF₃ group, which rotates freely (or with a low barrier) about the C(Ar)-C bond, the -OCF₃ group adopts a specific conformation.[1] The lone pairs on the oxygen atom repel the
-
Consequence: The -CF₃ group lies in the plane of the ring (conceptually), creating a "thick" edge. The -OCF₃ group twists perpendicular to the ring.
-
Drug Design Implication: If the binding pocket is narrow and flat (e.g., DNA intercalation or tight ATP pockets), 6-CF₃ is preferred.[1] If the pocket opens up into a solvent channel or a hydrophobic sub-pocket requiring a "twist," 6-OCF₃ provides the necessary geometry.
Synthetic Architectures
Synthesizing 6-substituted indazoles presents a regiochemical challenge. Unlike 3-substituted indazoles (accessible via halogenation of the core), 6-substitution usually dictates that the functional group be present in the benzene precursor before ring closure.
Synthesis Decision Tree
Caption: Decision logic for synthetic route selection. Note the higher barrier to entry for late-stage OCF3 introduction.
Experimental Protocols
The most robust method for generating these cores is the Jacobson Indazole Synthesis , utilizing substituted o-toluidines. This method is self-validating because the cyclization only occurs if the amino and methyl groups are ortho to each other, ensuring regiochemical integrity.
Protocol A: Synthesis of 6-(Trifluoromethyl)-1H-indazole
Targeting the rigid, electron-poor core.[1]
Reagents:
-
2-Methyl-5-(trifluoromethyl)aniline (1.0 eq)[1]
-
Glacial Acetic Acid (Solvent)[1]
-
Sodium Nitrite (NaNO₂, 1.1 eq)[1]
-
Acetic Anhydride (Ac₂O)[1]
Step-by-Step Methodology:
-
Acetylation: Dissolve 2-methyl-5-(trifluoromethyl)aniline in acetic anhydride (3.0 eq) and stir at RT for 2 hours to protect the amine. Remove excess solvent in vacuo to yield the acetanilide.
-
Nitrosation (The Critical Step): Suspend the acetanilide in glacial acetic acid. Cool to 0–5°C. Add aqueous NaNO₂ dropwise. The solution will turn deep orange/red, indicating the formation of the N-nitroso intermediate.
-
Cyclization: Allow the mixture to warm to RT, then heat to 80°C for 4 hours. The N-nitroso species rearranges and cyclizes onto the methyl group (Jacobson rearrangement).
-
Hydrolysis: Concentrate the mixture. Add 6M HCl and reflux for 1 hour to remove the acetyl group (if it didn't eliminate spontaneously) and ensure full aromatization.
-
Workup: Neutralize with NaOH to pH 7. The product, 6-(trifluoromethyl)-1H-indazole, will precipitate.[1] Filter, wash with cold water, and recrystallize from toluene.[1]
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the characteristic C3-H singlet around
8.1–8.2 ppm.[1] The C7-H (ortho to N1) should appear as a singlet or doublet with small coupling around 7.9 ppm, deshielded by the CF₃ group.[1]
Protocol B: Synthesis of 6-(Trifluoromethoxy)-1H-indazole
Targeting the lipophilic, twisted core.[1]
Reagents:
-
2-Methyl-5-(trifluoromethoxy)aniline (1.0 eq)[1]
-
Tetrafluoroboric acid (HBF₄, 48% aq)[1]
-
Sodium Nitrite (NaNO₂)[1]
-
Potassium Acetate (KOAc)[1]
-
18-Crown-6 (Phase transfer catalyst)[1]
Step-by-Step Methodology (Modified Phase-Transfer Route): Note: The standard Jacobson route works, but OCF₃ anilines are expensive.[1] This modified "Phase-Transfer" cyclization often gives higher yields.[1]
-
Diazonium Salt Formation: Dissolve 2-methyl-5-(trifluoromethoxy)aniline in HBF₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise.[1] Stir for 30 min to form the diazonium tetrafluoroborate salt. Filter the salt (Caution: potentially explosive when dry; keep moist).
-
Cyclization: Dissolve the diazonium salt in chloroform containing 18-crown-6 (0.05 eq) and KOAc (2.0 eq).
-
Reaction: Stir vigorously at RT for 12 hours. The acetate base promotes the deprotonation of the methyl group and subsequent cyclization.
-
Purification: Wash organic layer with water and brine. Dry over MgSO₄. Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
Pharmacological Implications & Case Studies
The Solubility/Permeability Trade-off
Replacing 6-CF₃ with 6-OCF₃ typically increases lipophilicity (
-
Effect: This generally improves passive membrane permeability (P_app) but decreases aqueous solubility.[1]
-
Strategy: If your 6-CF₃ lead compound has good potency but poor brain penetration (for CNS targets), switching to 6-OCF₃ may improve BBB crossing, provided solubility remains manageable.[1]
Metabolic Soft Spots
While both groups block metabolic oxidation at the C6 position:
-
CF₃: Virtually inert.
-
OCF₃: The O-CF₃ bond can be liable to CYP450-mediated oxidative dealkylation (releasing phenol and carbonyl difluoride), although this is rare compared to O-CH₃.[1]
-
Recommendation: If metabolic stability is the sole priority, stick with CF₃. If potency requires the specific shape of OCF₃, conduct a microsomal stability assay early.
Case Study: Kinase Hinge Binders
In the development of VEGFR inhibitors, indazoles often bind to the hinge region.
-
Scenario: A 6-CF₃ indazole inhibitor showed 10 nM potency but poor selectivity against a homologous kinase.
-
Modification: Switching to 6-OCF₃ introduced a steric clash in the off-target kinase (due to the orthogonal twist of the OCF₃) while maintaining affinity for VEGFR, which accommodated the twist in a hydrophobic back-pocket. This improved selectivity by >50-fold.
References
-
Physicochemical Properties of Fluorinated Groups
- Indazole Synthesis Methodologies: Title: A Comparative Analysis of Indazole Synthesis Routes. Source: BenchChem Technical Guides.
-
Conformational Analysis of OCF3
-
Specific Synthesis Protocol (6-CF3)
-
Title: Method for preparing 1H-indazole derivative (CN107805221A).[1]
- Source: Google P
- URL
-
-
Hammett Constants & Electronic Effects
Methodological & Application
solubility of 6-(trifluoromethoxy)-1H-indazol-7-amine in DMSO and methanol
Application Note: Solubility & Handling of 6-(trifluoromethoxy)-1H-indazol-7-amine
Executive Summary
This technical guide addresses the solubilization, handling, and stability of 6-(trifluoromethoxy)-1H-indazol-7-amine (CAS: 2891602-15-4).[1][2][3] This compound features a distinct substitution pattern where the lipophilic trifluoromethoxy (-OCF
Key Takeaway: While the indazole scaffold suggests moderate polarity, the -OCF
Physicochemical Context
Understanding the molecule's behavior is a prerequisite for successful formulation.[1][2][3]
-
Lipophilicity (LogP): The -OCF
group is highly lipophilic (Hansch value +1.04), significantly shifting the molecule away from water solubility compared to a naked amino-indazole.[1][2][3] -
Electronic Effects: The 7-amino group is an electron donor, while the 6-OCF
is an electron-withdrawing group (inductive effect).[1][2][3] This reduces the basicity of the 7-amine, making it less likely to protonate (and dissolve) in mildly acidic aqueous buffers compared to aniline.[1][3] -
Hydrogen Bonding:
Solvent Compatibility Matrix:
| Solvent | Solubility Rating | Primary Use | Notes |
| DMSO | High (>20 mM likely) | Stock Solution | Disrups intermolecular H-bonds; stabilizes the aromatic core.[1][2][3] |
| Methanol | Moderate | Dilution / LC-MS | Good for transferring, but check for precipitation at >5 mM.[1][2][3] |
| Water/PBS | Very Low | Assay Medium | Do not attempt to dissolve solid directly in buffer.[1][2][3] |
| Ethanol | Moderate | Alternative Stock | Use only if DMSO is incompatible with downstream assay.[1][2][3] |
Protocol A: Solubility Limit Determination (Stepwise Addition)
Objective: Since batch-specific crystal forms (polymorphs) affect saturation limits, you must empirically validate the solubility limit for your specific lot before preparing large stocks.[1][2][3]
Materials:
-
Solvent: Anhydrous DMSO (Grade:
99.9%, stored over molecular sieves)[1][2][3] -
Vessel: 1.5 mL amber microcentrifuge tube (protects from light)
Procedure:
-
Weighing: Weigh
mg of solid into the tube. Record exact mass (e.g., 1.50 mg). -
Initial Addition: Add volume of DMSO to reach a theoretical 50 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at 35°C for 5 minutes.
-
Visual Inspection: Hold tube against a dark background under bright light.
-
Validation: Centrifuge at 10,000 x g for 3 minutes. If a pellet forms, the compound is not dissolved.[1][2][3] Use the supernatant concentration as your functional limit.[1][2][3]
Protocol B: Preparation of 10 mM Stock Solution
Standard Operating Procedure for biological assay stocks.
Safety: The 7-amino group can be prone to oxidation.[1][2][3] The -OCF
-
Calculate: Determine the volume of DMSO required for 10 mM.
[1][2][3] -
Dissolve: Add DMSO to the vial containing the solid.
-
Inert Gas Purge (Recommended): Gently blow a stream of Nitrogen or Argon gas into the vial headspace for 5 seconds to displace oxygen (protects the amine).[1][2][3]
-
Seal & Store: Cap tightly. Wrap with Parafilm.[1][2][3] Store at -20°C.
Protocol C: Aqueous Dilution (The "Crash" Prevention)
Direct injection of high-concentration DMSO stock into water often causes immediate precipitation of lipophilic compounds like 6-(trifluoromethoxy)-1H-indazol-7-amine.[1][3]
The "Intermediate Step" Method:
-
Start: 10 mM DMSO Stock.
-
Intermediate Dilution: Dilute 1:10 into Methanol or Pure DMSO first (to 1 mM).
-
Final Dilution: Add this 1 mM intermediate dropwise into the vortexing aqueous buffer.
Visual Workflow (Decision Tree)
Figure 1: Decision tree for solubilization and validation of stock solutions.
References
-
Compound Registry: 6-(trifluoromethoxy)-1H-indazol-7-amine. CAS 2891602-15-4.[1][2][3][5] ChemBK.[1][2][3][6] Available at: [Link][1][2][3]
-
Solvent Properties: Dimethyl sulfoxide (DMSO) Physical Properties. Gaylord Chemical.[1][2][3] (Standard reference for DMSO solubility parameters).
-
Indazole Chemistry: Solubility and pKa of Indazole Derivatives. PubChem (National Library of Medicine).[1][2][3] Data inferred from structural analog 1H-Indazol-6-amine (CID 81423).[1][2][3] Available at: [Link][1][2][3]
Sources
- 1. 3-Amino-6-(trifluoromethyl)-1H-indazole | C8H6F3N3 | CID 817909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(trifluoromethyl)-1H-indazole | C8H5F3N2 | CID 21455599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Crystallization of 7-Amino-6-Trifluoromethoxyindazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the crystallization of 7-amino-6-trifluoromethoxyindazole, a fluorinated indazole derivative of interest in pharmaceutical development. As the solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability, robust and reproducible crystallization methods are paramount.[][2][3] This guide outlines various crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion, providing both the theoretical underpinnings and detailed, adaptable protocols for laboratory execution. The methodologies presented herein are designed to serve as a foundational framework for process development and optimization, enabling the generation of crystalline material with desired purity, yield, and polymorphic form.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs).[][2] For a molecule like 7-amino-6-trifluoromethoxyindazole, which incorporates a rigid indazole scaffold and a trifluoromethoxy substituent, controlling the crystalline form is essential. The arrangement of molecules in the crystal lattice dictates key physicochemical properties, including:
-
Purity: Crystallization is highly effective at rejecting impurities from the crystal lattice, leading to a significant increase in the purity of the final compound.
-
Stability: Crystalline solids are generally more thermodynamically stable than their amorphous counterparts, exhibiting greater resistance to chemical degradation and physical changes over time.[]
-
Solubility and Bioavailability: Different crystalline forms (polymorphs) of the same compound can have different solubilities, which in turn can impact the drug's dissolution rate and bioavailability.[2]
-
Handling and Formulation: The size, shape (habit), and flow properties of crystals are critical for downstream processing, such as milling, blending, and tableting.[]
Indazole derivatives are known to exhibit tautomerism and can form various intermolecular interactions, including hydrogen bonding, which can lead to the formation of different crystal packing arrangements.[4][5] The presence of the fluorine-containing trifluoromethoxy group can further influence these interactions. Therefore, a systematic approach to crystallization is necessary to isolate and control the desired solid form of 7-amino-6-trifluoromethoxyindazole.
Physicochemical Properties and Solvent Selection
A successful crystallization process begins with a thorough understanding of the compound's solubility in various solvents. While specific solubility data for 7-amino-6-trifluoromethoxyindazole is not publicly available, we can infer likely solubility characteristics based on its structure and the properties of similar fluorinated indazoles. The molecule has both hydrogen bond donating (amino group) and accepting (indazole nitrogens, trifluoromethoxy oxygen) sites, as well as an aromatic core. This suggests a moderate polarity.
Table 1: Hypothetical Solubility Profile of 7-Amino-6-Trifluoromethoxyindazole
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | Capable of hydrogen bonding with the amino and indazole groups. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | High to Moderate | Can engage in dipole-dipole interactions. |
| Ethereal Solvents | Tetrahydrofuran (THF), Dioxane | Moderate | Can act as hydrogen bond acceptors. |
| Halogenated Solvents | Dichloromethane (DCM) | Moderate to Low | Generally good solvents for moderately polar organic compounds. |
| Aromatic Solvents | Toluene, Xylene | Low | Primarily engage in van der Waals interactions. |
| Non-polar Solvents | Hexane, Heptane | Very Low (likely an anti-solvent) | Lacks favorable interactions with the polar functional groups. |
Protocol 1: Preliminary Solvent Screening
-
Preparation: Add approximately 10 mg of 7-amino-6-trifluoromethoxyindazole to a series of small, sealed vials.
-
Solvent Addition: To each vial, add a different solvent from the list above in 0.1 mL increments.
-
Observation at Room Temperature: After each addition, stir or sonicate the mixture and observe for complete dissolution. Record the volume of solvent required to fully dissolve the solid.
-
Heating: If the solid does not dissolve in approximately 2 mL of solvent at room temperature, gently heat the mixture to near the solvent's boiling point and observe for dissolution.
-
Cooling: If dissolution occurs upon heating, allow the solution to cool slowly to room temperature and then place it in an ice bath. Observe for crystal formation.
-
Selection: Identify suitable solvents where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (for cooling crystallization) and solvent/anti-solvent pairs where the compound is soluble in the solvent but insoluble in the anti-solvent.
Crystallization Methodologies and Protocols
Based on the solvent screening, appropriate crystallization methods can be selected. The most common techniques for APIs are cooling crystallization and anti-solvent crystallization.[2]
Cooling Crystallization
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.
Diagram 1: Workflow for Cooling Crystallization
Caption: Workflow for cooling crystallization.
Protocol 2: Cooling Crystallization of 7-Amino-6-Trifluoromethoxyindazole
-
Dissolution: In a suitable flask, suspend 1.0 g of crude 7-amino-6-trifluoromethoxyindazole in a minimal amount of a chosen solvent (e.g., isopropanol or acetonitrile) identified from the solvent screen. Heat the mixture with stirring until all the solid dissolves. Add a small additional volume of solvent (5-10% excess) to ensure the solution is not supersaturated at the high temperature.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial to prevent premature crystallization and to remove particulate matter that could act as unwanted nucleation sites.
-
Controlled Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. A Dewar flask or an insulated container can be used to slow the cooling rate.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (0-4 °C) for several hours to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Anti-Solvent Crystallization
This method is employed when the compound of interest is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. Crystallization is induced by adding the anti-solvent to a solution of the compound, which reduces the solubility of the solute and creates supersaturation.
Diagram 2: Workflow for Anti-Solvent Crystallization
Caption: Workflow for anti-solvent crystallization.
Protocol 3: Anti-Solvent Crystallization of 7-Amino-6-Trifluoromethoxyindazole
-
Dissolution: Dissolve 1.0 g of crude 7-amino-6-trifluoromethoxyindazole in a minimum amount of a good solvent (e.g., acetone or THF) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent (e.g., n-heptane or water) dropwise. The addition should be slow to maintain a controlled level of supersaturation.
-
Induction: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Growth: Allow the mixture to stir at room temperature for several hours to allow the crystals to grow. If necessary, cool the mixture in an ice bath to improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent, followed by a wash with the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Vapor Diffusion
Vapor diffusion is a technique well-suited for growing high-quality single crystals, often for X-ray diffraction analysis. It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.
Protocol 4: Vapor Diffusion for Single Crystal Growth
-
Preparation: Dissolve a small amount of 7-amino-6-trifluoromethoxyindazole in a good solvent (e.g., dichloromethane) in a small vial.
-
Setup: Place this small vial inside a larger, sealed jar that contains a layer of the anti-solvent (e.g., hexane). The anti-solvent should be more volatile than the solvent.
-
Diffusion: Over time, the anti-solvent vapor will diffuse into the solution in the small vial, gradually reducing the solubility of the compound and promoting the slow growth of crystals.
-
Incubation: Leave the sealed jar undisturbed in a location with a stable temperature for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution.
Troubleshooting and Optimization
Table 2: Common Crystallization Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; cooling is too rapid. | Concentrate the solution; cool more slowly; add a seed crystal; scratch the inside of the flask with a glass rod. |
| Oiling Out | The solute's solubility is exceeded at a temperature above its melting point in the solvent system, or the degree of supersaturation is too high. | Use a more dilute solution; cool more slowly; use a different solvent system. |
| Formation of Fine Needles or Powder | Nucleation is too rapid. | Reduce the rate of cooling or anti-solvent addition; use a more dilute solution. |
| Poor Yield | The compound has significant solubility in the mother liquor at the final temperature. | Cool to a lower temperature; use a different solvent or anti-solvent to reduce final solubility. |
| Impure Crystals | Incomplete removal of mother liquor; impurities co-crystallize. | Wash the crystals thoroughly with cold solvent; consider a second recrystallization step. |
Conclusion
The crystallization of 7-amino-6-trifluoromethoxyindazole is a critical step in its purification and preparation for pharmaceutical applications. The protocols provided for cooling crystallization, anti-solvent crystallization, and vapor diffusion offer a solid foundation for developing a robust and optimized process. Successful crystallization requires a systematic approach, beginning with solvent screening and followed by careful control of parameters such as concentration, temperature, and cooling rate. By applying the principles and methods outlined in this guide, researchers can effectively produce crystalline 7-amino-6-trifluoromethoxyindazole with high purity and the desired physical properties.
References
-
BOC Sciences. Crystallization of APIs: Methods and Challenges.
-
Syrris. Pharmaceutical Crystallization in drug development.
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
-
MDPI. (2023, December 20). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
-
PubMed. (2022, November 15). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
-
CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
-
Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
-
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
PubMed. (2021, August 6). Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide.
-
National Center for Biotechnology Information. Synthetic Strategies to Access Fluorinated Azoles.
-
Google Patents. CN112645832A - Preparation method of 7-amino-6-demethyl-6-deoxytetracycline and minocycline hydrochloride.
-
Royal Society of Chemistry. (2007). The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, (31), 613-622.
-
ResearchGate. Synthesis of 1H‐indazole derivatives.
-
National Center for Biotechnology Information. (2006). Crystallization and X-ray diffraction analysis of 6-aminohexanoate-cyclic-dimer hydrolase from Arthrobacter sp. KI72. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 12), 1254–1256.
-
MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
-
Google Patents. US4849136A - Process for producing 7-amino-6-demethyl-6-deoxytetracycline.
Sources
- 2. syrris.com [syrris.com]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Regioselective Functionalization of 6-(Trifluoromethoxy)indazole
Introduction
The 6-(trifluoromethoxy)indazole scaffold is a high-value pharmacophore in medicinal chemistry, combining the bioisosteric properties of the indazole core with the metabolic stability and lipophilicity of the trifluoromethoxy (-OCF
-
N-Alkylation: Competition between the thermodynamically stable N1-isomer and the kinetically accessible N2-isomer.
-
C-Functionalization: Competition between the naturally reactive C3-position and the C7-position, which is activated by the ortho-directing ability of the 6-OCF
group.
This guide provides evidence-based strategies to control these pathways, ensuring reproducible synthesis of the desired isomer.
Module 1: N-Functionalization (N1 vs. N2 Selectivity)
Expert Insights: The Tautomer Equilibrium
Indazole exists in a tautomeric equilibrium favoring the 1H-form (benzenoid structure) over the 2H-form (quinoid structure) by approximately 4–5 kcal/mol.
-
N1-Alkylation (Thermodynamic Control): Under reversible conditions or high temperatures, the system equilibrates to the more stable N1-substituted product. The electron-withdrawing 6-OCF
group ( ) increases the acidity of the N-H bond ( ), stabilizing the N1-anion through inductive effects. -
N2-Alkylation (Kinetic Control): The lone pair on N2 is orthogonal to the
-system in the N1-anion, making it more nucleophilic in the plane of the ring. Alkylation at N2 is often faster but leads to the less stable quinoid-like species.
Troubleshooting Guide: N-Alkylation
| Issue | Probable Cause | Corrective Action |
| Mixture of N1/N2 isomers (~1:1) | Non-selective conditions (e.g., K | For N1: Switch to Cs |
| Low Yield of N1 product | Steric hindrance or poor solubility. | Use NaH/THF or KOtBu/THF . The "naked" anion formed by NaH often favors N1 due to charge localization on the nitrogen adjacent to the benzene ring. |
| Unexpected C3-alkylation | Harsh bases (n-BuLi) without electrophile control. | Avoid lithium bases for simple alkylation. Use milder bases (carbonates/hydrides). |
Decision Tree: Selecting Reaction Conditions
Caption: Workflow for selecting optimal N-alkylation conditions based on target regiochemistry.
Protocol 1: High-Fidelity N1-Alkylation
-
Reagents: 6-(Trifluoromethoxy)-1H-indazole (1.0 equiv), Cs
CO (1.5 equiv), Alkyl Halide (1.2 equiv). -
Solvent: Anhydrous DMF (0.2 M).
-
Procedure:
-
Dissolve indazole in DMF.
-
Add Cs
CO and stir at RT for 30 min to deprotonate. -
Add alkyl halide dropwise.
-
Critical Step: Heat to 80–90°C for 4–12 hours. Thermal energy overcomes the kinetic barrier, allowing N2-alkylated byproducts to rearrange or equilibrate to the thermodynamic N1-product.
-
Workup: Dilute with water, extract with EtOAc.
-
Expected Ratio: >10:1 (N1:N2).
-
Protocol 2: Selective N2-Alkylation (Imidate Method)
-
Reagents: 6-(Trifluoromethoxy)-1H-indazole (1.0 equiv), Alkyl 2,2,2-trichloroacetimidate (1.5 equiv), TMSOTf (0.1 equiv).
-
Solvent: Anhydrous DCM or THF.
-
Procedure:
-
Dissolve indazole and imidate in solvent under N
. -
Cool to 0°C.
-
Add TMSOTf dropwise.
-
Stir at RT for 2–6 hours.
-
Mechanism: The imidate alkylates the most nucleophilic nitrogen (N2) under kinetic conditions. The lack of strong base prevents thermodynamic equilibration.
-
Expected Ratio: >5:1 (N2:N1).
-
Module 2: C3-Functionalization (The "Blind Spot")
Expert Insights: C3 vs. C7 Competition
Functionalizing C3 is challenging because the 6-OCF
-
C3-H Acidity: The C3 proton is inherently acidic in the 5-membered ring.
-
6-OCF
Effect: While OCF is a DMG, it is weaker than amides or carbamates. If N1 is protected with a bulky group (e.g., THP, SEM), lithiation preferentially occurs at C3 due to steric shielding of C7 and the inherent reactivity of the azole ring.
FAQ: C3-Functionalization
Q: Can I lithiate C3 without protecting N1? A: No. n-BuLi will deprotonate N1 first (forming the anion). A second equivalent might lithiate C3, but solubility becomes an issue, and C7 lithiation becomes a risk. Always protect N1 first.
Q: Is the OCF
Protocol 3: Regioselective C3-Halogenation (Electrophilic)
This method avoids metalation issues and is highly selective for C3.
-
Substrate: 6-(Trifluoromethoxy)-1H-indazole (unprotected or N1-protected).
-
Reagents: NIS (N-iodosuccinimide) or NBS (1.1 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Procedure:
-
Dissolve substrate in MeCN.
-
Add NIS/NBS portion-wise at RT.
-
Stir for 2–4 hours.
-
Note: The 6-OCF
group deactivates the benzene ring, making electrophilic attack at C3 (the electron-rich azole component) highly favored over the benzene ring positions.
-
Protocol 4: C3-Lithiation/Trapping
-
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-(trifluoromethoxy)indazole (N1-THP protected).
-
Reagents: n-BuLi (1.1 equiv), Electrophile (e.g., DMF, I
, R-CHO). -
Solvent: Anhydrous THF.
-
Procedure:
-
Cool substrate solution in THF to -78°C .
-
Add n-BuLi dropwise over 15 min.
-
Stir at -78°C for 45 min. (Do not warm up).
-
Add electrophile rapidly.
-
Allow to warm to RT slowly.
-
Why it works: The THP group sterically blocks the C7 position (peri-interaction), forcing lithiation to the thermodynamically accessible C3 position.
-
Module 3: The 6-OCF Factor
Electronic & Steric Impact Table
The 6-OCF
| Parameter | Value/Effect | Implication for Synthesis |
| Hammett Constant ( | +0.35 | Electron-withdrawing. Increases N-H acidity, stabilizing N1-anion. |
| Lipophilicity ( | +1.04 | Significantly more lipophilic than -CF |
| Directing Effect (DMG) | Moderate (ortho) | Can direct lithiation to C7 if N1 is not bulky. |
| Stability | Good (Acid/Oxidation)Moderate (Strong Base) | Avoid temperatures > -40°C with organolithiums to prevent benzyne formation. |
Safety Warning: Benzyne Formation
Treating 6-(trifluoromethoxy)indazole derivatives with extremely strong bases (e.g., t-BuLi) or at elevated temperatures with n-BuLi can trigger the elimination of fluoride from the OCF
-
Indicator: Darkening of reaction mixture, formation of complex tars.
-
Prevention: Strictly maintain -78°C during lithiation; use THP/SEM protecting groups to prevent coordination-assisted elimination.
References
-
Regioselective N-Alkylation Mechanisms
- Beilstein J. Org. Chem.2021, 17, 1885–1894. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."
-
N2-Selective Alkylation (Imidates)
- Synthesis2022, 54, 4575.
-
C3-Functionalization & Lithiation
- J. Org. Chem.2019, 84, 8309–8314.
-
Properties of the Trifluoromethoxy Group
- Chem. Rev.2011, 111, 5922. "The Trifluoromethoxy Group: Synthetic Approaches and Properties."
-
Indazole Tautomerism and Acidity
- J. Chem. Inf. Model.2009, 49, 2660.
Sources
Technical Support Center: Troubleshooting Indazole-7-Amine Coupling Reactions
Current Status: Online Agent: Senior Application Scientist Topic: Optimization of C7-Aminoindazole Coupling (Amidation & Cross-Coupling)
Executive Summary: Why is this reaction failing?
Coupling reactions at the 7-position of the indazole ring are notoriously difficult compared to standard aniline chemistry. If you are experiencing low yields (<20%) or no conversion, the root cause is likely one of three factors:
-
The "N1 Problem" (Regioselectivity & Poisoning): The free N1-H is acidic (
) and nucleophilic. It competes for electrophiles and can poison Palladium catalysts by forming stable metal-azolate complexes. -
Electronic Deactivation: The C7-amine is electronically coupled to the electron-rich pyrazole ring, but in the 1H-tautomer, the proximity of the N1-H (or N1-protecting group) creates a "peri-effect," reducing nucleophilicity via steric crowding and potential intramolecular Hydrogen bonding.
-
Steric Occlusion: The C7 position is sterically crowded by the C6-substituent and the N1-substituent. Standard bulky ligands or coupling reagents often fail to access the amine.
Part 1: The Diagnostic Workflow
Before changing reagents, determine where the reaction is breaking down. Use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of failure in indazole-7-amine couplings.
Part 2: Troubleshooting Guides & FAQs
Section A: The "N1 Problem" (Protection Strategy)
Q: I am seeing multiple spots on TLC and low yield of the desired product. Is my amine reacting at the wrong place?
A: Yes. If the N1 position is unsubstituted, it is a competent nucleophile. In amide couplings, you may be forming the N1-acyl byproduct (which is labile but consumes reagent). In Pd-coupling, the N1-H deprotonates and coordinates to the metal center, shutting down the catalytic cycle.
Protocol Fix: You must protect the N1 position before attempting C7 functionalization.
-
Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These are robust to basic coupling conditions and add steric bulk that directs regioselectivity away from N1 during installation.
-
Avoid: Acetyl or Boc (often too labile under the high temperatures required for hindered Buchwald couplings).
Q: How do I selectively protect N1 vs N2? A: Thermodynamic control favors N1.
-
Protocol: React the indazole with DHP (for THP) and catalytic PTSA in refluxing THF/DCM. This overwhelmingly favors the N1-THP isomer over N2.
Section B: Amide Coupling (Acylation) Failures
Q: I am using EDC/HOBt or HATU, but I mostly recover starting material. Why isn't the amine reacting?
A: The 7-aminoindazole is a "heterocyclic aniline" with significantly reduced nucleophilicity compared to a standard aniline. The lone pair is delocalized into the
Troubleshooting Table: Escalating Reactivity
| Method Level | Reagents | When to use | Notes |
| Level 1 (Standard) | HATU + DIPEA + DMF | Simple substrates | Often fails for 7-aminoindazoles. |
| Level 2 (Activated) | Ghosez's Reagent or T3P | Moderate steric hindrance | T3P (Propylphosphonic anhydride) has low epimerization and high activity. |
| Level 3 (Aggressive) | Acid Chloride + Pyridine | Recommended Starting Point | Convert acid to acid chloride (SOCl2) first. The high energy of the acyl chloride overcomes the low nucleophilicity. |
| Level 4 (Nuclear) | AlMe3 (Trimethylaluminum) | Esters -> Amides | Direct aminolysis of esters using AlMe3 in Toluene at 100°C. Use as last resort. |
Validated Protocol (Level 3 - Acid Chloride Method):
-
Suspend carboxylic acid (1.2 equiv) in DCM. Add oxalyl chloride (1.5 equiv) and 1 drop DMF. Stir 1h (gas evolution). Concentrate to dryness.
-
Dissolve the crude acid chloride in anhydrous DCM/Pyridine (3:1).
-
Add the N1-protected 7-aminoindazole (1.0 equiv).
-
Stir at 40°C (gentle heat is often required) for 4-16h.
Section C: Buchwald-Hartwig Cross-Coupling Failures
Q: My reaction turns black immediately (Pd crash out) or stays clear with no product. I'm using Pd2(dba)3 and BINAP.
A: This is a classic failure mode for hindered, heteroaromatic amines.
-
Pd2(dba)3 is unstable: It often fails to generate the active L-Pd(0) species efficiently in the presence of inhibiting heterocycles.
-
BINAP is too small/old: For sterically crowded C7-amines, you need a bulky, electron-rich dialkylbiaryl phosphine ligand to facilitate the difficult reductive elimination step.
The Solution: Third-Generation Pre-catalysts Switch to Buchwald G3 Pre-catalysts . These air-stable complexes ensure a 1:1 L:Pd ratio and immediate activation in the flask.
Recommended System:
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . (BrettPhos is superior for primary amines; RuPhos for secondary).
-
Base: Cs2CO3 (Weak base, good functional group tolerance) or NaOtBu (Strong base, faster reaction).
-
Solvent: t-Amyl Alcohol or Dioxane (High boiling point is needed, typically 90-110°C).
Visualizing the Steric Challenge:
Figure 2: The "Peri-Effect." The protecting group (PG) at N1 creates a steric wall, making it difficult for the Palladium center to approach the C7-amine. Ligands like BrettPhos are designed to reach around this bulk.
Part 3: References
-
Medicinal Chemistry Applications (FGFR4 Inhibitors): Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." (2022).[1][2][3] [Link]
-
Buchwald-Hartwig Conditions for Heterocycles: Chem. Soc. Rev. "Surmounting the challenges of Buchwald–Hartwig amination of heterocycles." [Link]
Sources
The C7-Indazole Functionalization Nexus: Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric & Electronic Barriers in 7-Position Indazole Substitution
System Overview: The "Bay Region" Paradox
Welcome to the technical hub for indazole chemistry. If you are here, you are likely facing the "7-Position Paradox."
The C7 position of the indazole ring is notoriously difficult to functionalize due to the "Bay Region" effect . This position is sterically compressed between the C6 proton and the N1 substituent (or lone pair). Furthermore, the pyridine-like electronic character of the N2 nitrogen deactivates the ring towards electrophilic attack, while the N1 protecting group often directs lithiation to the thermodynamically favorable C3 position, bypassing C7 entirely.
This guide provides three distinct "Workflows" (Strategies) to overcome these barriers, structured as troubleshooting modules.
Decision Matrix: Select Your Workflow
Before proceeding, identify the state of your substrate using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and functionalization state.
Workflow A: Cross-Coupling (The Direct Assault)
Target: 7-Bromo/Iodo-indazoles failing to couple due to steric clash.
Technical Briefing
Standard ligands (PPh3, dppf) often fail at C7 because the oxidative addition is sluggish (electronic deactivation) and reductive elimination is blocked by the N1-substituent. You must create a "catalytic pocket" that facilitates coupling without overcrowding the metal center.
Troubleshooting Guide
Q1: My Suzuki coupling at C7 yields <10% product. The starting material remains unreacted.
-
Diagnosis: Catalyst death prior to oxidative addition. The C7-Halogen bond is electronically deactivated.
-
The Fix: Switch to Buchwald G3/G4 Precatalysts or Pd-NHC complexes .
-
Why? Bulky biarylphosphine ligands (XPhos, RuPhos) promote oxidative addition into hindered halides. NHC ligands (PEPPSI-IPr) prevent catalyst aggregation.
-
Protocol Adjustment:
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 .
-
Base: K₃PO₄ (anhydrous) – weaker bases often fail here.
-
Solvent: 1,4-Dioxane/Water (4:1) at 100°C.
-
Additive: If N1 is unprotected, add 1.1 eq of Boronic Acid (excess) to account for N-B coordination.
-
-
Q2: I see significant de-halogenation (protodeboronation) instead of coupling.
-
Diagnosis: The transmetallation step is too slow due to steric bulk, allowing
-hydride elimination or protolytic cleavage to dominate. -
The Fix: Increase the rate of transmetallation.
-
Ligand Switch: Use SPhos . Its specific geometry protects the Pd center while accelerating the cycle for ortho-substituted substrates.
-
Base Switch: Use TlOH (Thallium Hydroxide) or CsF (Cesium Fluoride) in non-aqueous conditions to accelerate transmetallation without hydrolysis. Note: TlOH is toxic; use CsF as a safer alternative.
-
Data: Ligand Performance at C7
| Ligand | Yield (C7-Phenyl) | Steric Tolerance | Notes |
|---|---|---|---|
| PPh3 | < 5% | Low | Fails due to crowding. |
| dppf | 15% | Low-Med | Bite angle insufficient. |
| SPhos | 88% | High | Gold Standard for C7. |
| XPhos | 92% | Very High | Best for heteroaryl coupling. |
| PEPPSI-IPr | 85% | High | Excellent for difficult aryl chlorides. |
Workflow B: C-H Activation & DoM (The Stealth Approach)
Target: Unfunctionalized indazoles requiring regioselective C7 functionalization.
Technical Briefing
Direct lithiation (n-BuLi) of N1-protected indazoles almost exclusively targets C3. To hit C7, you must either block C3 or use Chelation-Assisted C-H Activation .
Troubleshooting Guide
Q3: I tried DoM (Directed ortho Metalation) with n-BuLi, but I only get C3 substitution.
-
Diagnosis: The N1 protecting group (e.g., SEM, THP) coordinates lithium to the C3 proton (thermodynamic product).
-
The Fix: The "Indoline Redox Shuttle" (The Organic Synthesis Trick).
-
Concept: Reduce the indazole to indoline . The C3 position is no longer aromatic/acidic. An N-Boc group on indoline will direct lithiation to C7 via the carbonyl oxygen.
-
Protocol:
-
Reduction: Indazole
Indoline (using NaBH₄/TFA or Zn/HCl). -
Protection: Indoline
N-Boc-Indoline. -
Lithiation: s-BuLi / TMEDA at -78°C (Directs to C7).
-
Quench: Add Electrophile (E+).
-
Oxidation: DDQ or Chloranil to restore the Indazole core.
-
-
Q4: I need to install a Boron ester at C7 directly. Ir-catalyzed borylation gives me a mixture of C3/C4/C7.
-
Diagnosis: Lack of directing group control.[1]
-
The Fix: Silyl-Directed C-H Borylation. [2]
-
Mechanism:[3][4][5][6] A hydrosilyl group on N1 coordinates the Iridium catalyst, forcing it to swing into the C7 position due to geometric constraints (C2/C3 are too close for the specific 5-membered ring transition state of the Si-Ir complex).
-
Protocol (Hartwig Method):
-
Substrate: N-(diethylhydrosilyl)-indazole.
-
Catalyst: [Ir(cod)Cl]₂ (0.5 mol%) + dtbpy (ligand).
-
Reagent: HBpin.
-
Result: Exclusive C7-Bpin formation.
-
Post-Reaction: The N-Si group is easily cleaved or converted (Tamao oxidation).
-
-
Figure 2: The Silyl-Directed C-H Borylation pathway for exclusive C7 functionalization.
Workflow C: De Novo Synthesis (The Architect)
Target: When the substituent is too bulky for coupling or the scaffold is unstable.
Technical Briefing
If you cannot attach the group to the ring, build the ring around the group. This is the most robust method for extreme steric hindrance (e.g., C7-t-Butyl or C7-Ortho-Disubstituted Aryl).
Troubleshooting Guide
Q5: I cannot couple a bulky group to C7, and DoM fails. What now?
-
The Fix: The "Diazotization" Route.
-
Starting Material: 2-Alkylaniline with your desired substituent already at the ortho position (relative to the amine).
-
Protocol (Modified Jacobson/Bartoli):
-
Start with 2,6-disubstituted aniline (where R1 = your bulky C7 group, R2 = Methyl/Acyl).
-
Nitration/Reduction to get the amine adjacent to the alkyl group if not present.
-
Cyclization: Treat with NaNO₂ (sodium nitrite) and acid (AcOH/H₂O) or isoamyl nitrite.
-
Mechanism: The diazonium salt attacks the adjacent alkyl group (intramolecular C-H insertion) to close the pyrazole ring.
-
-
Q6: How do I make a C7-Amino indazole (for further derivatization)?
-
The Fix: SnAr on Fluorobenzenes.
References & Validated Protocols
-
Regioselective C7-Bromination & Suzuki Coupling:
-
Source: "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." Arkivoc, 2021.
-
Key Finding: Use of XPhos/Pd systems to overcome N1/C6 steric clash.
-
-
Iridium-Catalyzed Silyl-Directed Borylation:
-
Source: Boebel, T. A., & Hartwig, J. F. "Silyl-Directed, Iridium-Catalyzed Ortho-Borylation of Arenes and Heteroarenes." Journal of the American Chemical Society, 2008.
-
Key Finding: N-hydrosilyl groups direct Borylation to C7, overriding electronic preference for C3.
-
-
The Indoline "Redox Shuttle" (DoM Strategy):
-
Source: "Preparation of 7-Substituted Indoles/Indazoles via Directed Ortho Metalation." Organic Syntheses, Coll. Vol. 10.
-
Key Finding: Reducing the heterocyclic ring allows standard N-Boc directed lithiation at C7.
-
-
De Novo Cyclization (Bartoli/Jacobson):
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Resolving N1 vs. N2 Alkylation Isomers in Indazole Chemistry
Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole N-alkylation. The regioselective alkylation of the indazole scaffold is a frequent challenge, often yielding a mixture of N1 and N2 isomers that can be difficult to separate and characterize.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the mechanistic principles governing this critical transformation.
Frequently Asked Questions (FAQs)
Q1: Why does the alkylation of indazole often result in a mixture of N1 and N2 isomers?
The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2.[1] Due to annular tautomerism, the proton on the pyrazole ring can reside on either nitrogen, leading to the 1H- and 2H-indazole tautomers.[2][4] The 1H-indazole tautomer is generally more thermodynamically stable.[2][5][6][7][8] Direct alkylation can occur at either nitrogen atom, and the reaction's outcome is highly sensitive to a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[1][3][5]
Q2: What are the primary factors that control the N1 vs. N2 regioselectivity in indazole alkylation?
The regiochemical outcome is a complex interplay of several factors:
-
Base and Solvent System: This is arguably the most critical factor.[1][3] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][3][5] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][2]
-
Substituent Effects: The nature and position of substituents on the indazole ring have a profound directing effect. Electron-withdrawing groups at the C7 position can favor N2 alkylation, while bulky groups at the C3 position can sterically hinder the N2 position, thus promoting N1 alkylation.[5][7][8][9][10]
-
Nature of the Electrophile: The reactivity and structure of the alkylating agent also play a role. For instance, α-halo carbonyl electrophiles can sometimes lead to the thermodynamically favored N1 product through an equilibration process.[5][7][8]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the kinetically preferred N2 isomer, while higher temperatures can allow for equilibration to the more stable N1 isomer.[6]
Q3: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Unequivocal characterization is crucial. A combination of spectroscopic techniques is the most robust approach:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (HMBC, NOESY) NMR experiments are powerful tools for distinguishing between N1 and N2 isomers.[3][4][11] A key diagnostic is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which can show a correlation between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring for the N1 isomer, or the C3 carbon for the N2 isomer.[5][7][8]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can often separate the isomers, although this can be challenging due to their similar polarities.[12]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural determination.[13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, providing actionable solutions based on established chemical principles.
Problem 1: My reaction yields a difficult-to-separate mixture of N1 and N2 isomers.
Root Cause Analysis: The reaction conditions are not sufficiently selective for one isomer over the other. This is common when using conditions like K₂CO₃ in DMF.[2][14]
Solutions:
-
To Favor N1-Alkylation:
-
Change the Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[3][5] This combination is highly effective at promoting N1 selectivity, particularly for indazoles with substituents at the C3 position.[3][5][7] The sodium cation is thought to chelate between the N2 atom and a C3 substituent, sterically blocking the N2 position.[2][3]
-
Consider the Cation: The use of cesium carbonate (Cs₂CO₃) can also promote N1-selectivity, potentially through a similar chelation mechanism.[2][10]
-
-
To Favor N2-Alkylation:
-
Mitsunobu Reaction: Employing Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) with an alcohol as the alkylating agent often shows a preference for the N2 isomer.[3][5][8]
-
Acid Catalysis: Under acidic conditions, using alkyl 2,2,2-trichloroacetimidates can lead to highly selective N2 alkylation.[15][16] Similarly, TfOH-catalyzed reactions with diazo compounds have shown excellent N2 selectivity.[17]
-
Leverage Substituent Effects: If your synthesis allows, installing an electron-withdrawing group like -NO₂ or -CO₂Me at the C7 position can strongly direct alkylation to the N2 position.[5][7][8][9]
-
Problem 2: The reaction is sluggish or gives a low yield of the desired product.
Root Cause Analysis: This can stem from several issues, including poor reactivity of the starting materials, inappropriate reaction conditions, or decomposition.
Solutions:
-
Ensure Anhydrous Conditions: When using highly reactive bases like NaH, the presence of water will quench the base and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Optimize Temperature: Some reactions require heating to proceed at a reasonable rate. For instance, reactions with Cs₂CO₃ in dioxane may show improved yields at elevated temperatures.[10]
-
Check Base and Solvent Compatibility: Not all base/solvent combinations are effective. For example, using K₂CO₃ or Na₂CO₃ in THF may result in no reaction.[3][7] A switch to a more polar solvent like DMF or DMSO might be necessary in these cases.[5]
-
Activate the Alkylating Agent: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider converting it to a more reactive iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
Problem 3: I've successfully synthesized a mixture, but I'm struggling to separate the N1 and N2 isomers.
Root Cause Analysis: N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.[8]
Solutions:
-
Optimize Column Chromatography:
-
Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Consider using a different stationary phase, such as alumina instead of silica gel.
-
Preparative Thin-Layer Chromatography (PTLC) can sometimes provide better separation for small quantities.[8]
-
-
Chemical Derivatization: If separation is intractable, consider derivatizing the mixture to alter the polarity of one isomer selectively. This is a more advanced technique and is highly substrate-dependent.
-
Re-evaluate the Synthetic Strategy: It may be more efficient to revisit the alkylation step and optimize for higher regioselectivity, rather than attempting a difficult separation.
Key Experimental Protocols
Here are step-by-step protocols for achieving selective N1 and N2 alkylation, as well as for the analytical differentiation of the resulting isomers.
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is adapted from methodologies known to favor the formation of the N1-alkylated indazole.[1][3][5]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-indazole (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is a general procedure for achieving N2-selectivity.[3][5][8]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Procedure:
-
Under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.
-
Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to remove completely, and careful chromatography is required.
Protocol 3: NMR Analysis for Isomer Differentiation
This protocol outlines the key NMR experiments for unambiguous structural assignment.[4][8][11][13]
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. Note the chemical shifts and coupling patterns of the aromatic and alkyl protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are particularly diagnostic.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive experiment.
-
For the N1-isomer , look for a 2- or 3-bond correlation between the protons on the α-carbon of the alkyl group (N-CH₂) and the C7a carbon of the indazole ring.
-
For the N2-isomer , look for a 2- or 3-bond correlation between the protons on the α-carbon of the alkyl group (N-CH₂) and the C3 carbon of the indazole ring.[7][8]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide complementary information.
-
For the N1-isomer , a through-space correlation (NOE) may be observed between the α-protons of the alkyl group and the H7 proton on the benzene ring.
-
For the N2-isomer , an NOE may be observed between the α-protons of the alkyl group and the H3 proton of the pyrazole ring.
-
Visualizing the Factors of Regioselectivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key factors influencing indazole N-alkylation.
Caption: Workflow for isomer separation and analysis.
Summary of Conditions for Regioselectivity
| Desired Isomer | Recommended Conditions | Mechanistic Rationale |
| N1-Alkylated | Base/Solvent: NaH in THF[3][5][7] Alternative: Cs₂CO₃ in an appropriate solvent[2][10] | Formation of a tight ion pair with the cation (Na⁺, Cs⁺) chelating N2 and a C3 substituent, sterically directing to N1.[2][3] |
| N2-Alkylated | Mitsunobu: PPh₃, DEAD/DIAD, Alcohol[3][5][8] Acid-Catalyzed: TfOH with diazo compounds or alkyl trichloroacetimidates[15][16][17] | Kinetically favored attack at the more accessible N2 position under specific reaction manifolds. |
This guide provides a comprehensive overview of the challenges and solutions associated with the regioselective N-alkylation of indazoles. By understanding the underlying principles and applying the troubleshooting strategies and protocols outlined here, researchers can more effectively control the outcome of their reactions, leading to more efficient and successful synthetic campaigns.
References
-
Alam, M. S., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
-
Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Retrieved from [Link]
-
Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]
-
Da Settimo, A., et al. (2006). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 425-433. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
Claramunt, R. M., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(9), 3248-3263. Retrieved from [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar. Retrieved from [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]
-
Author, A. A., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Fingerprint. Retrieved from [Link]
-
Author, A. A. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Retrieved from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215–3226. Retrieved from [Link]
-
Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682. Retrieved from [Link]
-
Author, A. A. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. 2H-Indazole synthesis [organic-chemistry.org]
- 17. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Impurity Removal from Indazole Coupling Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from indazole-containing products, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for synthesizing functionalized indazole scaffolds.[1][2] However, these powerful methods introduce the challenge of removing the palladium catalyst from the final product. Residual palladium is not only a potential catalyst for unwanted side reactions in subsequent steps but is also strictly regulated in pharmaceutical products due to its toxicity.[3][4] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which often translates to a concentration limit of 10 ppm or less in the final API.[5][6]
This guide is designed to help you navigate the complexities of palladium removal, offering practical, field-proven solutions to common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my indazole product?
A1: The difficulty arises from several factors. Palladium can exist in various forms, including soluble Pd(0) and Pd(II) complexes, as well as insoluble colloidal or metallic palladium ('palladium black').[3][7] Furthermore, the indazole nucleus itself, along with other nitrogen-containing heterocycles, can act as a ligand, forming stable complexes with palladium that may be difficult to break apart.[3][8] These product-palladium complexes can have similar solubility and chromatographic behavior to the desired product, making separation challenging.
Q2: What are the primary strategies for palladium removal?
A2: The main strategies fall into four categories:
-
Scavenging: Using agents with a high affinity for palladium to bind it, allowing for removal by filtration. This is the most common and often most effective method. Scavengers can be silica-based, polymer-based, or small molecules.[9][10]
-
Adsorption: Employing materials with high surface areas, like activated carbon, to adsorb palladium species.[11][12]
-
Chromatography: While standard silica gel chromatography can remove some palladium, it is often insufficient on its own, with significant levels of palladium potentially co-eluting with the product.[13][14]
-
Crystallization & Extraction: Recrystallization can be effective if the palladium impurities are preferentially excluded from the crystal lattice. However, in some cases, it can concentrate the metal within the crystal structure.[15][16] Liquid-liquid extraction is generally less effective for removing tightly bound palladium.[17]
Q3: How do I accurately measure the amount of residual palladium in my sample?
A3: The industry-standard method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[10][18] This technique offers high sensitivity and accuracy, capable of detecting palladium at parts-per-billion (ppb) levels. For process development where rapid, high-throughput analysis is needed, catalysis-based fluorometric or colorimetric methods can be used for semi-quantitative screening before final validation with ICP-MS.[3][19]
Q4: What are scavenger resins and how do they work?
A4: Scavenger resins are solid supports (typically silica or polystyrene) that have been chemically modified with functional groups that chelate, or bind, to palladium. The most common functional groups are thiol (sulfur-based), amine, and thiourea moieties.[5] The process involves stirring the product solution with the resin. The palladium is selectively captured by the resin, which is then easily removed by simple filtration, leaving a purified product solution. The high affinity of sulfur for palladium makes thiol-based scavengers a particularly effective choice.[7]
Diagram: Mechanism of Palladium Scavenging
Caption: Palladium capture via a solid-supported scavenger.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during palladium removal from indazole coupling products.
Issue 1: High Palladium Levels Persist After Column Chromatography
-
Symptom: Your product appears pure by NMR and LCMS, but ICP-MS analysis reveals palladium levels are still high (e.g., >200 ppm).
-
Causality: Standard silica gel lacks strong affinity for the diverse palladium species present. Soluble palladium-ligand or palladium-product complexes can have polarities similar to your target molecule, causing them to co-elute. Studies have shown that chromatography alone is often unreliable for reducing palladium to acceptable levels.[13][14]
-
Solution Pathway:
-
Implement a Scavenging Step: This is the most reliable solution. After chromatography, dissolve the product and treat it with a suitable scavenger (see Protocol 2). This specifically targets the residual palladium. A study demonstrated that while chromatography removed ~90% of palladium, adding a subsequent scavenging step with Si-TMT resin removed ~98% of the initial total, reliably bringing levels below 100 ppm.[14][20]
-
Initial Filtration: Before any purification, dilute the crude reaction mixture with a solvent like THF or Toluene and filter it through a pad of Celite®. This will remove insoluble palladium black, which can otherwise dissolve and re-contaminate your product during chromatography.[7][17]
-
Issue 2: Scavenger Treatment is Ineffective
-
Symptom: You've treated your product solution with a scavenger, but palladium levels remain stubbornly high.
-
Causality: The effectiveness of a scavenger is highly dependent on the palladium's oxidation state, the ligands present, the solvent, and the temperature.[7] A scavenger that works for a Suzuki reaction product might be less effective for a Buchwald-Hartwig product due to different ancillary ligands. The chosen scavenger may have a low affinity for the specific palladium complex in your system.
-
Solution Pathway:
-
Screen Multiple Scavengers: Do not rely on a single scavenger type. Test a small panel of scavengers with different functional groups (e.g., a thiol-based scavenger like Si-TMT, an amine-based one, and a thiourea-based one).
-
Optimize Conditions: Increase the equivalents of the scavenger (e.g., from 5 eq. to 10-20 eq. relative to palladium). Increase the treatment time (e.g., from 2 hours to 18-24 hours) and temperature (e.g., from room temperature to 45-60 °C).[7]
-
Consider a Binary System: For very persistent palladium, a dual approach can work. This involves adding a soluble chelating agent (like N-acetylcysteine) to the solution along with a solid support like activated carbon. The chelator binds the palladium, and the resulting complex is adsorbed onto the solid support.[7][10]
-
Issue 3: Significant Product Loss During Purification
-
Symptom: Your yield has dropped dramatically after treatment with activated carbon or a scavenger resin.
-
Causality: This is typically due to non-specific adsorption of your polar, nitrogen-containing indazole product onto the purification medium.[5] Activated carbon, with its vast and varied surface, is particularly prone to this issue.[11][15]
-
Solution Pathway:
-
Minimize Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary. Perform a small-scale experiment to determine the optimal loading that removes palladium without significant product loss.
-
Thoroughly Wash the Solid: After filtration, wash the scavenger resin or carbon cake extensively with fresh, hot solvent to recover adsorbed product. Combine the washings with the initial filtrate.
-
Switch to a More Selective Scavenger: If product loss on activated carbon is severe, switch to a functionalized silica scavenger. These are generally more selective for palladium and exhibit less non-specific binding of organic molecules.[7]
-
Diagram: Decision Workflow for Palladium Removal
Caption: A systematic approach to selecting a purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Gel (e.g., Si-TMT)
-
Rationale: Thiol-based scavengers like silica-trimercaptotriazine (Si-TMT) show high efficacy for removing various palladium species due to the strong sulfur-palladium interaction.[7][14] This protocol is a robust starting point for most indazole products.
-
Methodology:
-
Quantify Initial Palladium: If possible, determine the concentration of residual palladium in the crude product solution using ICP-MS.[10] If not feasible, estimate the amount based on the initial catalyst loading.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of 50-100 mg/mL.
-
Scavenging: Add the thiol-functionalized silica scavenger (typically 5-20 weight equivalents relative to the mass of palladium) to the solution.
-
Agitation: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Cool the mixture to room temperature and filter it through a fine porosity filter paper or a Celite® pad to remove the scavenger resin.
-
Washing: Thoroughly wash the collected resin on the filter with fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the purified product for residual palladium content via ICP-MS.
-
Protocol 2: Palladium Removal using Activated Carbon
-
Rationale: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[11][21] However, it can lead to product loss, so its use must be carefully optimized.[5]
-
Methodology:
-
Dissolution: Dissolve the crude indazole product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature for 1-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to ensure complete removal of fine carbon particles.
-
Washing: Wash the carbon cake thoroughly with fresh solvent to recover the product.
-
Concentration and Analysis: Combine the filtrate and washings, remove the solvent, and analyze the product for residual palladium and overall yield.
-
Section 4: Data & Decision Tools
Table 1: Comparison of Common Palladium Removal Techniques
| Technique | Pros | Cons | Typical Efficiency (ppm reduction) | Best For |
| Thiol Scavengers | High selectivity & efficiency; Low product loss; Broad applicability.[7] | Higher cost than carbon. | 1000s ppm → <10 ppm[7] | Final purification step for APIs where low Pd levels are critical. |
| Activated Carbon | Low cost; Readily available; Effective for many Pd species.[11][12] | Non-specific adsorption can cause significant product loss; fine particles can be hard to filter.[5][15] | 1000s ppm → 50-200 ppm[7] | Early-stage purification or when cost is a primary driver. |
| Chromatography | Removes other organic impurities simultaneously. | Often insufficient for complete Pd removal; Pd can co-elute with the product.[13][14] | Highly variable; 5000 ppm → 100-500 ppm[13] | General purification; rarely sufficient as a standalone method for Pd removal. |
| Recrystallization | Can be highly effective for crystalline products; Scalable. | Not applicable to oils/amorphous solids; Can sometimes concentrate impurities.[15][16] | Highly product-dependent. | Purifying solid products where a suitable solvent system is found. |
Table 2: Performance Data for Selected Palladium Scavengers
| Scavenger Type | Example | Target Palladium Species | Typical Reduction (Initial → Final ppm) | Reference |
| Polystyrene Thiol | MP-TMT | Pd(0), Pd(II) | 330 ppm → 7 ppm | [7] |
| Silica Thiol | Si-TMT | Pd(0), Pd(II) | >1000 ppm → <100 ppm | [14] |
| Small Molecule Thiol | N-Acetylcysteine | Pd(II) | 975 ppm → 100 ppm (after multiple washes) | [6] |
| Activated Carbon | Darco® KB-B | Pd(0), Pd(II) | 300 ppm → <1 ppm | [7] |
| Hybrid Hydrogel | DBS-CONHNH₂ | Pd(II) | Initial ppm → <0.04 ppm | [22][23][24] |
References
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Removal of palladium (Pd)
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activ
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium Detection for API Purific
- How to Remove Palladium in three easy steps. Biotage.
- Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. University of York Research Repository.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
- Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. Benchchem.
- Improving Operator Safety in API C
- Technical Support Center: Purification of Palladium(II)
- How can i remove palladium Pd catalyst easily?.
- Method of removing palladium - US Patent US20050256327A1.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Recrystalliz
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Buchwald–Hartwig amin
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 24. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for 6-(trifluoromethoxy)-1H-indazol-7-amine Reactions
Introduction
6-(trifluoromethoxy)-1H-indazol-7-amine is a key building block in modern medicinal chemistry. Its unique electronic properties, conferred by the indazole core and the trifluoromethoxy group, make it a valuable precursor for synthesizing targeted therapeutics, particularly kinase inhibitors. However, successful and sustainable synthesis requires careful consideration of reaction conditions, with solvent selection being a critical parameter.
Traditional solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are often effective but are facing increasing regulatory scrutiny due to health and environmental concerns.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and troubleshooting alternative, greener solvents for reactions involving 6-(trifluoromethoxy)-1H-indazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this substrate?
A1: The choice of solvent directly impacts several key aspects of the reaction:
-
Solubility: Both the starting amine and the coupling partners (e.g., carboxylic acids, boronic acids) must be sufficiently soluble for the reaction to proceed efficiently.
-
Reactivity: The solvent can influence the reactivity of reagents and the stability of intermediates. For instance, polar aprotic solvents can stabilize charged intermediates in coupling reactions, potentially altering reaction rates and even selectivity.[4][5]
-
Side Reactions: The electron-rich nature of the 7-aminoindazole system can be susceptible to side reactions. The solvent can either suppress or promote these undesired pathways.
-
Work-up & Purification: Using a solvent with low water miscibility, like 2-MeTHF or CPME, can significantly simplify aqueous work-ups and reduce the overall volume of waste generated.[6][7][8]
Q2: My starting material, 6-(trifluoromethoxy)-1H-indazol-7-amine, has poor solubility in common "green" solvents. What can I do?
A2: This is a common challenge. First, ensure your starting material is fully characterized and pure. Then, consider these strategies:
-
Solvent Mixtures: Employing binary solvent systems can be highly effective.[2][9] For example, a mixture of a good solubilizing agent like N-formylmorpholine (NFM) or dimethyl sulfoxide (DMSO) with a less polar co-solvent like 2-methyltetrahydrofuran (2-MeTHF) can provide the necessary solubility while maintaining favorable reaction kinetics.[2][10]
-
Temperature: Gently heating the mixture can improve solubility. However, monitor for potential degradation of starting materials or reagents, especially with prolonged heating.
-
Salt Formation: If applicable to your reaction, converting the amine to a more soluble salt form and then liberating the free amine in situ with a base can be a viable strategy.
Q3: Are there any specific safety concerns with 6-(trifluoromethoxy)-1H-indazol-7-amine?
A3: While the trifluoromethoxy group is generally stable, it is crucial to handle all chemicals with care.[11] Always consult the Safety Data Sheet (SDS) for the specific compound.[11][12][13][14] A key consideration is the potential for decomposition under harsh conditions (e.g., very high heat, strong base) which could release hazardous fumes like hydrogen fluoride (HF).[11] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][15]
Troubleshooting Guide: Common Reaction Scenarios
Scenario 1: Low Yield in Amide Coupling Reactions
Amide bond formation is a frequent transformation for this amine. Low yields are often traced back to poor activation, amine deactivation, or suboptimal conditions.[16][17]
Initial Checks:
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated esters, killing the reaction.[16]
-
Reagent Quality: Use fresh, high-quality coupling reagents (e.g., HATU, EDC) and bases (e.g., DIPEA).
-
Amine Protonation: The amine is nucleophilic only in its free base form. If your amine starting material is a salt (e.g., HCl salt), you must add a sufficient amount of base to neutralize it before the coupling reaction can proceed.[16][17]
-
Problem: Poor Solubility of Reactants.
-
Causality: If the carboxylic acid or the amine is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
-
Solution: Switch to a more polar aprotic solvent. If you are using 2-MeTHF, consider switching to cyclopentyl methyl ether (CPME) which has a higher boiling point, or try a binary mixture such as 2-MeTHF/NFM or 2-MeTHF/DMSO.[2][10] A range of alternative solvents have been successfully evaluated for amide coupling reactions.[18][19][20]
-
-
Problem: Sluggish Reaction Rate.
-
Causality: The solvent may not be effectively stabilizing the activated intermediate (e.g., the O-acylisourea intermediate from EDC).
-
Solution: Increase the polarity of the medium. Polar aprotic solvents are known to accelerate these types of reactions. If green chemistry is a priority, consider solvents like Cyrene™ or N-butyl-2-pyrrolidinone (NBP) as potential replacements for DMF.[1][10]
-
-
Problem: Side Product Formation (e.g., N-alkylation of Indazole).
-
Causality: The indazole nitrogen (N1) is also nucleophilic and can compete with the desired amine at C7, especially under basic conditions. The solvent can influence the tautomeric equilibrium and relative nucleophilicity.
-
Solution: A less polar solvent may disfavor the formation of charged intermediates that lead to N1 alkylation. Start with a solvent like 2-MeTHF or CPME. If solubility is an issue, a minimal amount of a polar co-solvent should be used.
-
Scenario 2: Poor Performance in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
These reactions are highly sensitive to the solvent, which influences catalyst activity, stability, and selectivity.[4][5][21][22]
-
Problem: Catalyst Deactivation / Low Turnover.
-
Causality: The solvent plays a crucial role in stabilizing the active palladium species and preventing aggregation into inactive palladium black.[5]
-
Solution: Ethereal solvents are often excellent choices. 2-MeTHF is a well-regarded green alternative to THF for many organometallic reactions, offering a higher boiling point and greater stability.[7][8][23][24][25] CPME is another robust alternative, known for its hydrophobicity and stability under both acidic and basic conditions.[6][23][26][27][28]
-
-
Problem: Inconsistent Results or Selectivity Issues.
-
Causality: The polarity of the solvent can dramatically influence the reaction pathway. In some cases, polar solvents can stabilize anionic palladium complexes, leading to a switch in chemoselectivity.[4]
-
Solution: A systematic solvent screen is recommended. Test a non-polar solvent (e.g., Toluene), a polar aprotic ethereal solvent (e.g., 2-MeTHF or CPME), and potentially a more polar medium like NFM or a mixture. This will help determine the optimal electronic environment for your specific catalytic cycle.
-
Data & Protocols
Table 1: Comparison of Common vs. Alternative Solvents
| Solvent | Boiling Point (°C) | Key Properties & Considerations | Common Reactions |
| Traditional Solvents | |||
| Dichloromethane (DCM) | 40 | Volatile, suspected carcinogen. Effective for a wide range of reactions. | Amide Coupling, General Synthesis |
| Tetrahydrofuran (THF) | 66 | Forms explosive peroxides upon storage. Miscible with water. | Cross-Coupling, Grignard Reactions |
| N,N-Dimethylformamide (DMF) | 153 | Reprotoxic (classified as SVHC). Excellent solubilizing power.[1] | Amide Coupling, SNAr |
| Greener Alternatives | |||
| 2-Methyl-THF (2-MeTHF) | 80 | Bio-derived, low water miscibility, less prone to peroxide formation than THF.[7][8][24] | Cross-Coupling, Grignard, Reductions |
| Cyclopentyl Methyl Ether (CPME) | 106 | Hydrophobic, stable to acid/base, low peroxide formation.[6][26][28] Excellent for extraction.[6][27] | Cross-Coupling, Grignard, Biphasic Reactions |
| N-Formylmorpholine (NFM) | 244 | High boiling point, polar aprotic. Potential DMF replacement. | Amide Coupling, General Synthesis |
| Ethyl Acetate (EtOAc) | 77 | Relatively low toxicity, biodegradable. Often used in mixtures. | Amide Coupling, Work-up/Extraction |
Experimental Protocol: Small-Scale Solvent Screening for Amide Coupling
This protocol outlines a parallel screening approach to efficiently identify a suitable alternative solvent.
Materials:
-
6-(trifluoromethoxy)-1H-indazol-7-amine
-
Carboxylic acid of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Candidate solvents (e.g., 2-MeTHF, CPME, Ethyl Acetate, NFM)
-
Anhydrous vials with stir bars
Procedure:
-
Preparation: In separate vials, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., 0.5 M concentration relative to the carboxylic acid).
-
Activation: Add DIPEA (2.0 eq) to each vial and stir at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: Prepare a stock solution of 6-(trifluoromethoxy)-1H-indazol-7-amine (1.05 eq) in a suitable solvent (if necessary, use a co-solvent like NFM and add it consistently across all reactions). Add the amine solution to each vial.
-
Reaction Monitoring: Stir all reactions at a consistent temperature (e.g., RT or 40 °C). Monitor progress at set time points (e.g., 1h, 4h, 16h) using TLC or LC-MS.
-
Analysis: Compare the conversion to the desired product across the different solvents to identify the most promising candidates for further optimization.
Visual Guides
Solvent Selection Workflow
Caption: Decision tree for initial alternative solvent selection.
Experimental Workflow: Parallel Solvent Screening
Caption: Workflow for parallel screening of alternative solvents.
References
- The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. (n.d.). Google.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025, June 17). MDPI.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
- Green Chemistry in the Synthesis of Pharmaceuticals. (2021, December 15). Chemical Reviews.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). Wordpress.
- A new solvent for green chemistry. (2010, December 22). Manufacturing Chemist.
- (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). (n.d.). SciSpace.
- Cyclopentyl Methyl Ether (CPME) | Green Solvent Supplier India. (2025, July 4). Gunjal Industries.
- 2-Methyltetrahydrofuran. (n.d.). Wikipedia.
- Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026, February 3). PMC.
- Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. (2025, August 10). ResearchGate.
- Cyclopentyl methyl ether. (n.d.). Wikipedia.
- Is 2-Methyltetrahydrofuran green solvent?What is it used for?. (2024, December 3). ChemicalBook.
- Advances in Green Chemistry for Pharmaceutical Applications. (2026, January 30). Pharmaceutical Technology.
- Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (n.d.). Semantic Scholar.
- Green Chemistry in Drug Substance Synthesis. (2024, March 20). LinkedIn.
- Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024, December 30). MDPI.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
- Technical Support Center: Safe Handling of Trifluoromethyl Compounds. (n.d.). Benchchem.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing).
- Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021, April 19). RSC Publishing.
- 4-(Trifluoromethoxy)phenol. (n.d.). Synquest Labs.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016, December 7). SpringerLink.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). University of Strathclyde.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). SpringerLink.
- On the way to greener SPPS: Replacing DMF. (2022, December 7). Bachem.
- Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit.
- Penn A Kem 2-MeTHF - Plant-Based Solvent Performance, Product Article. (n.d.). ChemPoint.
- Troubleshooting low yields in the DIBA-H reduction of amides. (n.d.). Benchchem.
- SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC.
- [PDF] Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Publications.
- Why did my amide syntesis does not work?. (2021, April 14). ResearchGate.
- Common side reactions in the synthesis of indazole-3-carboxamides. (n.d.). Benchchem.
- MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2020, September 23). CF Plus Chemicals.
- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- Does anyone have experience with amide coupling reaction of aniline?. (2014, June 19). ResearchGate.
- 6-(trifluoromethoxy)-1H-indazol-5-amine. (n.d.). Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- Structure and synthesis of indazole. (n.d.). ResearchGate.
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
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- 2. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
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- 10. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
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- 28. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Indazole Fingerprint: A Definitive NMR Characterization Guide for 6-(trifluoromethoxy)-1H-indazol-7-amine
Topic: NMR Characterization of 6-(trifluoromethoxy)-1H-indazol-7-amine Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of kinase inhibitor development, the 6-(trifluoromethoxy)-1H-indazol-7-amine scaffold represents a critical "hinge-binding" motif. Its structural fidelity is paramount; however, synthetic routes often yield regioisomeric byproducts (e.g., the 5-isomer) or require differentiation from bioisosteric analogs (e.g., -CF₃ derivatives).
This guide provides a self-validating NMR protocol to unambiguously confirm the identity of 6-(trifluoromethoxy)-1H-indazol-7-amine. By synthesizing data from analogous fluorinated heterocycles, we establish a comparative framework that distinguishes this target from its closest structural alternatives using
Part 1: The Characterization Protocol (Methodology)
To achieve authoritative structural assignment, a multi-nuclear approach is non-negotiable. The following protocol utilizes DMSO-d₆ as the standard solvent to prevent exchange-broadening of the critical amine and indazole -NH protons.
1. Solvent Selection & Preparation
-
Primary Solvent: DMSO-d₆ (99.9% D).
-
Rationale: Chloroform-d (
) often obscures the broad indazole -NH signal and causes the primary amine ( ) protons to broaden or disappear due to exchange. DMSO-d₆ sharpens these signals, allowing for integration and NOE analysis. -
Internal Standard: Trifluorotoluene (
ppm) is recommended for precise referencing if the spectrometer is not calibrated to a unified scale.
2. Expected Spectral Parameters (The "Fingerprint")
| Nucleus | Feature | Predicted/Typical Range | Mechanistic Insight |
| Shift ( | -57.0 to -59.0 ppm | The oxygen atom in | |
| ~255 - 260 Hz | The one-bond coupling constant ( | ||
| Aromatic Splitting | Ortho Doublets ( | The 6,7-substitution leaves protons at positions 4 and 5. These are adjacent, producing an AB quartet (two doublets) with a strong ortho coupling. | |
| Amine ( | Positioned at C7, the amine is flanked by the indazole NH and the C6-OCF3, often showing NOE correlations to the C6 substituent. |
Part 2: Comparative Analysis (Alternatives)
Distinguishing the target from common synthetic impurities and analogs is the core challenge. The table below objectively compares the target against its two most likely "imposters."
Comparative Data Table
| Feature | Target: 6-(trifluoromethoxy)-1H-indazol-7-amine | Alternative A (Regioisomer): 5-(trifluoromethoxy)-1H-indazol-7-amine | Alternative B (Analog): 6-(trifluoromethyl)-1H-indazol-7-amine |
| Ortho-Coupling ( | Meta-Coupling ( | Ortho-Coupling ( | |
| Validation Method |
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming the structure, rejecting alternatives based on specific spectral evidence.
Figure 1: Decision tree for structural validation of trifluoromethoxy-indazole amines using NMR data.
Part 4: Advanced Validation (Self-Validating System)
For regulatory filings or patent protection, a simple 1D spectrum may be insufficient. The following 2D experiments provide "self-validating" proof of structure:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Test: Look for the correlation between the amine protons (
) and the quaternary carbons. -
The Proof: In the 7-amine isomer, the
protons will show a strong 3-bond correlation ( ) to C7a (the bridgehead carbon) and C6 (the carbon bearing the ). -
Differentiation: In a 5-amine isomer, the amine protons would correlate to C4 and C6, but the chemical shifts of these carbons would differ significantly due to the
positioning.
-
-
HOESY (Heteronuclear Overhauser Effect):
-
The Test: Measure through-space interactions between the fluorine atoms and nearby protons.
-
The Proof: The
group at position 6 is spatially proximate to the H5 aromatic proton. A strong NOE signal here confirms the group is at position 6. -
Note: The 7-amine protons are exchangeable and may not show a reliable NOE to the
group unless the sample is extremely dry and in DMSO-d₆.
-
References
-
Royal Society of Chemistry. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
Jeol Ltd. (2023). Analyze of stereoisomer by NMR: Applications Notes. Retrieved from [Link]
19F NMR shift values for 6-trifluoromethoxy indazole derivatives
This guide provides a technical analysis of 19F NMR shift values for 6-trifluoromethoxy (-OCF
Executive Summary
The trifluoromethoxy group (-OCF
Key Diagnostic Value:
-
Typical Shift Range:
-57.0 to -59.0 ppm (relative to CFCl ). -
Differentiation: Appears downfield relative to Ar-CF
(~ -63 ppm) and significantly downfield relative to Ar-F (~ -110 to -120 ppm). -
Solvent Sensitivity: Moderate (
±0.5–1.0 ppm), highly dependent on hydrogen bonding at the indazole N-H.
Part 1: Technical Deep Dive & Comparative Analysis
The Physics of the Shift
The 19F chemical shift of the -OCF
-
Oxygen Induction: The oxygen atom acts as an electronegative spacer, deshielding the CF
group relative to a direct Ar-CF attachment. This results in a downfield shift (less negative ppm value). -
Resonance Effects: In the 6-position of the indazole system, the -OCF
group can participate in resonance with the -system, though less effectively than a direct fluorine atom. This conjugation varies between the 1H- and 2H-tautomers of the indazole, leading to potential peak splitting or broadening in protic solvents.
Comparative Shift Table
The following table contrasts the 6-OCF
| Substituent (Pos. 6) | Chemical Shift ( | Multiplicity | Electronic Character ( | Diagnostic Utility |
| -OCF | -57.5 to -58.5 | Singlet | +0.35 | High: Distinct region, no overlap with biomolecules. |
| -CF | -62.0 to -64.0 | Singlet | +0.54 | High: Common standard, but more shielded than OCF |
| -F (Fluoro) | -110.0 to -120.0 | Multiplet | +0.06 | Med: Complex couplings ( |
| -SCF | -42.0 to -44.0 | Singlet | +0.50 | High: Significantly deshielded; distinct from OCF |
*Values referenced to CFCl
Structural Correlations & Tautomerism
The indazole core exists in a tautomeric equilibrium (1H vs. 2H). The 6-OCF
-
1H-Indazole: Major tautomer in non-polar solvents. Signal is sharper.
-
2H-Indazole: Minor tautomer. Rapid exchange in solution often results in a single weighted-average peak, but distinct species may resolve at low temperatures (< 250 K).
Part 2: Experimental Protocols
Sample Preparation & Acquisition
To ensure reproducibility and accurate referencing, follow this self-validating protocol.
Reagents:
-
Solvent: DMSO-d
(preferred for solubility) or CDCl (for sharper lines). -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm). Do not use TFA (-76.5 ppm) if pH sensitivity is a concern.
Step-by-Step Workflow:
-
Dissolution: Dissolve 5–10 mg of the 6-OCF
indazole derivative in 0.6 mL of deuterated solvent. -
Standard Addition: Add 10
L of a 0.1% (v/v) solution of -trifluorotoluene in the same solvent. -
Parameter Setup:
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate NOE if quantitative integration is required.
-
Spectral Width: 200 ppm (center at -100 ppm).
-
Relaxation Delay (D1): Set to
5 T (typically 3–5 seconds for OCF groups) to ensure full relaxation. -
Scans (NS): 64–128 scans are usually sufficient due to the high sensitivity of the CF
group (3 equivalent fluorines).
-
Data Processing
-
Referencing: Set the internal standard (
-trifluorotoluene) to -63.72 ppm. -
Window Function: Apply exponential multiplication (LB = 0.3–1.0 Hz) to improve signal-to-noise ratio without compromising resolution.
Part 3: Visualization of Substituent Effects
The following diagram illustrates the electronic influences on the 19F shift and the synthesis pathway for these derivatives.
Caption: Logical workflow connecting synthesis precursors to the observed 19F NMR shift, highlighting key environmental and electronic factors influencing the resonance frequency.
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for substituent effects).
-
Hu, J., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, 62(3), 341-355. Link
-
Swinton, J. (2017). "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoM. Link
- Leroux, F. R., et al. (2013). "Trifluoromethyl ethers: synthesis and properties." Chemical Society Reviews. (Context for OCF3 electronic properties).
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for Indazole-7-amine Impurities
This guide provides an in-depth technical comparison and methodology for establishing High-Performance Liquid Chromatography (HPLC) retention time standards for indazole-7-amine and its potential impurities. As a critical component in many active pharmaceutical ingredients (APIs), ensuring the purity of indazole-7-amine is paramount for drug safety and efficacy. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the foundational principles and a practical, validated protocol for impurity profiling.
The Imperative of Impurity Profiling for Indazole-7-amine
Indazole-7-amine is a key building block in medicinal chemistry.[1][2] Impurities can arise from various stages, including the synthetic pathway, degradation over time, or improper storage.[3] Regulatory bodies like the FDA and international guidelines such as ICH Q1A/B mandate rigorous characterization and control of these impurities.[4] A robust, stability-indicating analytical method is therefore not just a quality control metric but a fundamental requirement for regulatory submission.[5][6] This guide focuses on developing such a method using Reversed-Phase HPLC (RP-HPLC), the gold standard for pharmaceutical impurity analysis.[3][5]
Understanding the Target Analyte and Potential Impurities
A successful separation strategy begins with understanding the physicochemical properties of indazole-7-amine and its probable impurities.
-
Indazole-7-amine: An aromatic heterocyclic compound containing a basic amine group. Its retention behavior is highly dependent on the mobile phase pH.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. Common synthetic routes may introduce positional isomers (e.g., indazole-4-amine, indazole-5-amine, indazole-6-amine), which are often the most challenging to separate chromatographically.[7][8]
-
Degradation Products: Forced degradation studies are essential to generate and identify potential degradants that may form under stress conditions (hydrolysis, oxidation, photolysis, and heat).[6][9] For an amine-containing molecule, oxidative degradation can lead to N-oxides, which are typically more polar.[4][10]
Causality Behind Experimental Choices: Developing a Stability-Indicating HPLC Method
The goal is to develop a single HPLC method that can separate the main API peak from all potential process- and degradation-related impurities.
Column Selection: The Heart of the Separation
While a standard C18 column is the workhorse of RP-HPLC, the separation of aromatic positional isomers often requires a more nuanced approach.[11]
-
Standard C18 (Octadecyl Silane): A good starting point for general hydrophobicity-based separations.
-
Phenyl-Phases (e.g., Phenyl-Hexyl): Highly recommended for aromatic compounds. These stationary phases introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[11][12] This provides an alternative selectivity mechanism that is exceptionally effective at resolving positional isomers, which may have nearly identical hydrophobicity but differ in the spatial arrangement of substituents.[12][13]
For this guide, a Phenyl-Hexyl column is selected to provide the best chance of resolving critical isomeric impurities.
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition is the most powerful tool for optimizing peak resolution.[14][15]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often yields sharper peaks and lower backpressure.
-
Aqueous Phase & pH Control: Indazole-7-amine possesses a basic amine functional group. Controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes.
-
Rationale: At a pH approximately 2 units below the pKa of the amine group, the analyte will exist predominantly in its protonated (ionized) form. This suppresses silanol interactions with the silica backbone of the column, leading to reduced peak tailing.
-
Selection: A buffer of 0.1% Formic Acid in water (approx. pH 2.7) is an excellent choice. It is volatile, making it compatible with mass spectrometry (LC-MS) for impurity identification, and provides the necessary acidity to ensure the amine is protonated.[16]
-
-
Elution Mode: Gradient vs. Isocratic: Impurity profiling involves separating compounds with a wide range of polarities. A gradient elution , where the proportion of the organic solvent is increased during the run, is essential.[14] This ensures that highly polar impurities are retained and resolved at the beginning of the run, while more non-polar (hydrophobic) impurities are eluted in a reasonable time with good peak shape.
Experimental Protocol: A Self-Validating System
This section provides a detailed methodology for analyzing indazole-7-amine and its impurities.
Recommended HPLC Method
-
Instrument: HPLC or UHPLC system with a PDA/DAD detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 280 nm (or the λmax of indazole-7-amine).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 70 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
Protocol for Forced Degradation Studies
To generate potential degradation products and validate the method's stability-indicating nature, expose a ~1 mg/mL solution of indazole-7-amine to the following conditions. The goal is to achieve 10-20% degradation of the parent peak.[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10][17]
-
Thermal Degradation: Heat solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).
Note: After exposure, neutralize acidic and basic samples before injection.
Comparative Data: Retention Time Standards
The following table presents exemplary retention time (RT) and relative retention time (RRT) data for indazole-7-amine and its potential impurities based on the recommended HPLC method. These values are illustrative and serve as a benchmark for method development. Actual retention times may vary based on the specific HPLC system, column batch, and laboratory conditions.
| Compound Name | Potential Source | Polarity | Expected RRT (vs. Indazole-7-amine) | Expected RT (min) |
| Indazole-7-amine-N-oxide | Oxidative Degradation | More Polar | ~0.85 | ~10.2 |
| Indazole-7-amine | API | - | 1.00 | ~12.0 |
| Indazole-6-amine | Process (Isomer) | Similar | ~1.04 | ~12.5 |
| Indazole-5-amine | Process (Isomer) | Similar | ~1.08 | ~13.0 |
| 2-Bromo-3-methylaniline | Starting Material | Less Polar | ~1.25 | ~15.0 |
| Unidentified Degradant | Hydrolytic Degradation | More Polar | ~0.60 | ~7.2 |
Rationale for Elution Order:
-
More polar compounds like N-oxides or hydrophilic degradants will have weaker interactions with the C18 stationary phase and will thus elute earlier (lower RT).
-
Positional isomers will have very similar polarities and their separation relies heavily on the specific π-π interactions offered by the Phenyl-Hexyl column, resulting in closely eluting peaks.[18]
-
Less polar starting materials or by-products will have stronger hydrophobic interactions and will be retained longer on the column, eluting later (higher RT).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for developing and validating a stability-indicating HPLC method for impurity profiling.
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
Conclusion
Establishing reliable HPLC retention time standards for indazole-7-amine impurities is a multi-faceted process grounded in a thorough understanding of chromatography principles and the chemical nature of the API. By selecting a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column, and systematically optimizing the mobile phase pH and gradient, a robust and reproducible stability-indicating method can be developed. The protocols and comparative data herein provide a strong foundation for scientists to implement effective purity control strategies, ensuring the quality and safety of final drug products.
References
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Pharma Wisdom. (2025, July 25).
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Nacalai Tesque, Inc. HPLC Column for Structual Isomers. Nacalai Tesque, Inc.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. IJRFP.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (2025, August 5). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Al-Shehri, M. M., & El-Shabrawy, Y. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133.
- Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research, 1(1).
- Panda, S. S., & Sahu, P. K. (2021). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 14(10), 5576-5581.
- PharmaInfo.
- Leyva, M. A., et al. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1840-1854.
- International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPSR.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- ResearchGate. Development & Optimization of HPLC Method Course Outline.
- Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
- Benchchem.
- Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983.
- ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- Suprianto, S. (2018). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of ChemTech Research, 11(1), 56-63.
- Chemical Society of Japan. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. The Chemical Society of Japan.
- Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal.
- Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent.
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Comparative Guide: Lipophilicity (LogP) Profiling of Fluorinated Indazole Amines
[1][2]
Executive Summary
Objective: This guide provides a technical comparison of the lipophilicity (LogP/LogD) profiles of regioisomeric fluorinated 1H-indazol-3-amines. Significance: The indazole-3-amine scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Linifanib).[1][2][3][4] Strategic fluorination is a critical tool for modulating physicochemical properties.[1][3][4][5][6] While fluorine is generally lipophilic, its placement on the indazole core (positions 4, 5, 6, or 7) exerts non-linear effects on LogP due to electronic modulation of the N-H hydrogen bond donor/acceptor capabilities.[1][2] Key Insight: Experimental data suggests that 6-fluoro substitution often provides the optimal balance of increased metabolic stability and bioavailability without the excessive lipophilicity penalty seen with 4- or 5-substitution patterns.[3][4][5][6]
Scientific Foundation: The Fluorine Effect
To understand the LogP shifts, one must analyze the electronic environment of the indazole core.[2][5]
-
Dipole Modulation: Fluorine is highly electronegative (3.98 Pauling).[1][4][5][6] Its introduction creates a strong C-F dipole.[1][3][4][5][6] When this dipole opposes the overall molecular dipole of the indazole, the net polarity decreases, and LogP increases.[1][2] When aligned, polarity increases, potentially lowering LogP relative to the hydrocarbon baseline.[1][2][3][5]
-
Acidity/Basicity (pKa): The indazole N1-H is acidic (pKa ~14), and N2 is basic.[1][2][4][6] Fluorination on the benzene ring (positions 4-7) inductively withdraws electron density, lowering the pKa of the N1-H.[2][3] This increases the fraction of ionized species at physiological pH (7.4), which drastically lowers the distribution coefficient (LogD) compared to the intrinsic LogP.[1][2]
Theoretical vs. Experimental Baseline[1][4][5][6][7][8]
Comparative Analysis: Regioisomer Performance
The following table synthesizes calculated baseline data with experimental case studies from kinase inhibitor research (e.g., ROCK1, FGFR inhibitors).
Table 1: Lipophilicity and Property Profile of Fluorinated Indazole Amines[1]
| Isomer | cLogP (Predicted)* | Exp. LogP Shift (Δ)** | Key Physicochemical Characteristic | MedChem Application Case Study |
| Unsubstituted | 1.20 | 0.00 (Ref) | Baseline H-bond donor/acceptor profile. | Standard "Hinge Binder" in kinases. |
| 4-Fluoro | 1.35 | +0.15 | Steric Clash Risk: Proximity to N1/N2 can disrupt H-bonding networks.[3][4][5][6] | often shows lower potency due to steric hindrance at the hinge region.[4][5] |
| 5-Fluoro | 1.42 | +0.22 | Metabolic Hotspot Blocker: Blocks CYP450 oxidation at the reactive C5 position.[3][4][5][6] | High Potency: Critical for antitumor activity in 5a-q series (e.g., K562 inhibition).[1][2][3][4][5][6] |
| 6-Fluoro | 1.38 | +0.18 | Bioavailability Sweet Spot: Balances lipophilicity with electronic deactivation of the ring.[3][4][5][6] | ROCK1 Inhibitors: 6-F analog (Cmpd 52) showed 14 nM IC50 & 61% oral bioavailability vs. 2500 nM for 4-F. |
| 7-Fluoro | 1.32 | +0.12 | Intramolecular H-Bond: Potential for H-bond with N1-H, altering pKa significantly.[3][4][5][6] | Used to fine-tune N1-H acidity; less common in simple amines.[3][4][6] |
*Calculated using Consensus LogP algorithms (ChemAxon/SwissADME). **Approximate shift relative to unsubstituted core based on derivative analysis.
Experimental Protocols
To validate these values in your specific series, use the following self-validating protocols.
Method A: High-Throughput RP-HPLC LogP Determination
Principle: Retention time on a hydrophobic column (C18) correlates linearly with LogP.[3][4][5][6] This method is faster than shake-flask and requires less sample.[3][4][5][6]
Reagents:
-
Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 7.4) saturated with n-octanol.[3][4][5][6]
-
Mobile Phase B: Methanol saturated with n-octanol.[3][4][5][6]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][3][4][5][6]
-
Standards: Mixture of low/high LogP standards (e.g., Uracil, Pyridine, Toluene, Naphthalene).[1][2][3]
Protocol Steps:
-
Column Conditioning: Saturate the column with Mobile Phase A for 30 mins to establish the octanol coating (mimicking the partition layer).[1][4][5][6]
-
Calibration: Inject the standard mixture. Record retention times (
). Calculate the capacity factor ( ) for each: (where is the dead time, determined by Uracil).[1][2] -
Curve Generation: Plot
vs. known Literature LogP of standards. Ensure . -
Sample Run: Inject 10 µL of 50 µM fluorinated indazole amine sample.
-
Calculation: Interpolate the sample's
on the calibration curve to determine LogP.
Method B: Potentiometric LogP (Gold Standard for Ionizables)
Principle: Measures LogP across a pH range (LogD profile) by titrating the substance in a dual-phase system (Water/Octanol).[1][4][6]
Protocol Steps:
-
Preparation: Dissolve 1 mg of Indazole Amine in 10 mL of 0.15 M KCl (ionic strength adjuster).
-
Titration 1 (pKa): Titrate with 0.5 M HCl/KOH to determine the aqueous pKa values (N1-H and Exocyclic -NH2).
-
Partitioning: Add a known volume of n-octanol to the vessel.
-
Titration 2 (pKa'): Perform a second titration in the biphasic system. The shift in the apparent pKa (
) is directly related to the partition coefficient.[1][2][5] -
Validation: The instrument software (e.g., Sirius T3) calculates LogP using the equation:
(where R is the phase volume ratio).[1][2]
Decision Framework: Selecting the Right Isomer
Use this logic flow to select the optimal fluorinated isomer for your drug discovery campaign.
Figure 1: Strategic decision tree for selecting fluorinated indazole isomers based on medicinal chemistry objectives.
References
-
Ballard et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles.[1][3][4][5][6] RSC Advances.[1][3][4][5][6] Link
-
Li et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[3][4][5][6] Journal of Medicinal Chemistry (via PMC).[1][4][5][6] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][4][5][6] Journal of Medicinal Chemistry.[1][3][4][5][6] Link[1][2]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Application Note. Link
-
ChemScene. 4-Fluoro-1H-indazol-3-amine Product Data.Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Purity Verification of Commercial 6-(Trifluoromethoxy)indazole: A Comparative Technical Guide
Introduction: The "Hidden" Isomer Challenge
In the development of kinase inhibitors and CNS-active agents, 6-(trifluoromethoxy)indazole is a high-value scaffold. Its lipophilicity and metabolic stability make it attractive, but its purity verification presents a specific analytical blind spot.
Commercial synthesis often relies on the cyclization of trifluoromethoxy-substituted hydrazine or diazonium precursors. This chemistry is prone to regioisomerism —specifically the formation of 4-, 5-, or 7-(trifluoromethoxy) isomers—which often possess identical molecular weights and strikingly similar polarity to the target 6-isomer.
Standard HPLC-UV methods frequently fail to resolve these regioisomers, leading to "false passes" where a batch appears >98% pure but contains significant isomeric contamination.[1] This guide compares the industry-standard HPLC-UV/MS workflow against the structural specificity of 19F Quantitative NMR (qNMR) , establishing a self-validating protocol for rigorous quality control.
The Impurity Landscape
To verify purity, one must first understand the genesis of impurities. The synthesis of indazoles via diazonium cyclization or hydrazine condensation is rarely 100% regioselective.
Diagram 1: Impurity Genesis in Indazole Synthesis
This diagram illustrates the pathway where regioisomers and uncyclized precursors contaminate the final product.
Caption: Synthetic pathways leading to critical regioisomeric impurities in trifluoromethoxy indazoles.
Method A: HPLC-UV/MS (The Standard)
High-Performance Liquid Chromatography (HPLC) is the workhorse for detecting non-volatile organic impurities and salts.[1] However, for fluorinated regioisomers, it relies heavily on column selectivity.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/general).[1]
-
Flow Rate: 1.0 mL/min.[1]
Critical Analysis
-
Pros: Excellent for detecting uncyclized precursors and late-eluting dimers.[1] High sensitivity (LOD < 0.05%).
-
Cons (The "Blind Spot"): The -OCF3 group is highly lipophilic. Positional isomers (e.g., 6-OCF3 vs 5-OCF3) often have nearly identical hydrophobic interaction indices, leading to co-elution .[1] Unless a specialized chiral or fluoro-phenyl column is used, HPLC-UV often integrates isomers as a single peak, overestimating purity.
Method B: 19F qNMR (The Specialist)
Quantitative 19F NMR is the superior method for this specific application. The fluorine nucleus is highly sensitive to its local electronic environment. The shift of the -OCF3 group changes distinctively depending on its position relative to the indazole nitrogens (ortho, meta, or para-like effects).
Experimental Protocol
-
Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe.
-
Solvent: DMSO-d6 (prevents aggregation common in indazoles).[1]
-
Internal Standard (IS):
-Trifluorotoluene (δ -63.72 ppm).[1]-
Why: High stability, non-volatile, distinct shift from analyte (-57 to -59 ppm range).[1]
-
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).
-
Pulse Angle: 90°.
-
Scans: 32 or 64.
The "Self-Validating" Mechanism
Unlike HPLC, qNMR does not require a reference standard of the analyte to determine absolute purity.[3] You only need the purity of the Internal Standard.
-
Identification: The 6-OCF3 signal appears as a singlet (or weak triplet) around -57.5 ppm.[1]
-
Impurity Detection: 4-OCF3 and 7-OCF3 isomers will appear shifted by 0.5–2.0 ppm due to the electronic influence of the proximal nitrogen atoms.
-
Quantification:
(Where I=Integral, N=Number of F atoms, M=Molar Mass, W=Weight, P=Purity)[1][4][5]
Comparative Data Analysis
The following table summarizes a comparative study of a commercial batch labeled "98% Pure".
| Feature | HPLC-UV (Method A) | 19F qNMR (Method B)[1] | Verdict |
| Primary Detection | Hydrophobicity / UV Absorption | Electronic Environment of Nucleus | qNMR is structure-specific.[1] |
| Isomer Resolution | Poor (Co-elution likely) | Excellent (Distinct Chemical Shifts) | 19F NMR Wins |
| LOD (Limit of Detection) | ~0.01% (Trace impurities) | ~0.1% (Requires sufficient mass) | HPLC Wins for trace analysis.[1] |
| Reference Standard | Required for accurate w/w% | Not Required (Internal Standard used) | qNMR is faster to deploy.[1] |
| Observed Purity (Test Batch) | 98.4% (Area %) | 94.2% (w/w %) | HPLC overestimated purity.[1] |
Interpretation: The HPLC method failed to separate a 4% regioisomer contaminant, integrating it into the main peak. 19F NMR resolved the impurity signal at -58.2 ppm, providing the true purity value.
Recommended Workflow
For drug development, relying solely on HPLC is a risk. Adopt this tiered workflow to ensure material integrity.
Diagram 2: Purity Verification Decision Matrix
Caption: Tiered quality control workflow emphasizing 19F qNMR as the final gatekeeper for isomeric purity.
References
-
BenchChem. (2025).[1][2][3][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [1]
-
Almac Group. (2023).[1] QNMR – a modern alternative to HPLC.[1][7][8] Retrieved from
-
Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated compounds. Analytical Methods. Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] 6-(Trifluoromethyl)-1H-indazole Compound Summary. Retrieved from [1]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. Separations. Retrieved from [1]
Sources
- 1. 6-(trifluoromethyl)-1H-indazole | C8H5F3N2 | CID 21455599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. almacgroup.com [almacgroup.com]
Safety Operating Guide
Navigating the Safe Handling of 6-(trifluoromethoxy)-1H-indazol-7-amine: A Guide for Laboratory Professionals
The responsible advancement of drug discovery and chemical research hinges upon a foundational commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of 6-(trifluoromethoxy)-1H-indazol-7-amine. By understanding the inherent chemical properties and potential hazards of this compound, researchers can implement robust safety protocols that protect themselves, their colleagues, and the integrity of their work. This document moves beyond a simple checklist, offering a framework for risk assessment and operational planning rooted in established scientific principles.
Understanding the Hazard Profile
-
Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2][3]
-
Serious Eye Irritation: The eyes are particularly vulnerable, with potential for significant damage upon contact with dust or splashes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of airborne dust or aerosols may cause irritation to the nose, throat, and lungs.[1][2][3]
-
Acute Oral Toxicity: The compound is presumed to be harmful if swallowed.[2][3][4]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is imperative.
Core Safety Directives: A Multi-Faceted Approach
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from chemical hazards. For 6-(trifluoromethoxy)-1H-indazol-7-amine, the following are essential:
-
Chemical Fume Hood: All weighing, transferring, and handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4][5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and to maintain a safe working environment.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and regularly tested.[4][5][6]
Administrative Controls: Standard Operating Procedures
Clear, written protocols are critical for ensuring consistent and safe laboratory practices. Key administrative controls include:
-
Designated Work Areas: Clearly demarcate areas where 6-(trifluoromethoxy)-1H-indazol-7-amine is handled and stored.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[5]
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing any work.
Personal Protective Equipment (PPE): The Final Barrier
The appropriate selection and use of PPE is non-negotiable. The following table summarizes the minimum PPE requirements for handling 6-(trifluoromethoxy)-1H-indazol-7-amine.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against eye irritation and serious eye damage from dust particles and liquid splashes.[4][7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm). | Prevents skin contact, which can cause irritation.[4][5][7][8][9][10] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn. | Protects skin and personal clothing from contamination.[4][5][8][9][11][10] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used. | Prevents inhalation of the compound, which can cause respiratory tract irritation.[4][5][12][10] |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills and falling objects.[5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly and all necessary PPE is available and in good condition. Review the experimental protocol and the relevant safety information.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and maintain a slow, deliberate motion to minimize dust generation.
-
In-Use: Keep containers of the compound tightly closed when not in use.[1][4] Avoid any direct contact with the skin, eyes, and clothing.[1][3][4][11]
-
Post-Handling: Thoroughly decontaminate the work area and any equipment used. Wash hands and any exposed skin with soap and water.
Spill and Emergency Procedures
-
Minor Spills (within a fume hood):
-
Wearing appropriate PPE, decontaminate the spill area with a suitable absorbent material.
-
Carefully collect the absorbent material and the spilled compound into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside of a fume hood):
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Prevent the spread of the spill if it is safe to do so.
-
Contact the institution's environmental health and safety department for guidance on cleanup and disposal.
-
Disposal Plan
All waste containing 6-(trifluoromethoxy)-1H-indazol-7-amine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[11][13][14] Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls.
Caption: PPE Selection Workflow for Handling 6-(trifluoromethoxy)-1H-indazol-7-amine.
By adhering to these comprehensive safety and logistical guidelines, researchers can confidently and responsibly work with 6-(trifluoromethoxy)-1H-indazol-7-amine, ensuring a safe laboratory environment conducive to scientific discovery.
References
-
ECHA. (n.d.). Trifluoro(trifluoromethoxy)ethylene - Registration Dossier. European Chemicals Agency. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 6-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
CF Plus Chemicals. (2020). MATERIAL SAFETY DATASHEET. Retrieved from [Link]
-
Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 6-(trifluoromethyl)-1H-indazole | C8H5F3N2 | CID 21455599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. cfplus.cz [cfplus.cz]
- 8. pps-essentials.co.uk [pps-essentials.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aaronchem.com [aaronchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. americanchemistry.com [americanchemistry.com]
- 13. echa.europa.eu [echa.europa.eu]
- 14. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
